molecular formula C35H44O9 B15591883 9-Deacetyltaxinine E

9-Deacetyltaxinine E

Cat. No.: B15591883
M. Wt: 608.7 g/mol
InChI Key: MNKBCBWUAFDXSP-CKUMQMEUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Deacetyltaxinine E is a useful research compound. Its molecular formula is C35H44O9 and its molecular weight is 608.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H44O9

Molecular Weight

608.7 g/mol

IUPAC Name

[(1S,2R,3R,5S,8R,9R,10R,13S)-2,10,13-triacetyloxy-9-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C35H44O9/c1-19-26(44-28(39)15-14-24-12-10-9-11-13-24)16-17-35(8)30(19)31(42-22(4)37)25-18-27(41-21(3)36)20(2)29(34(25,6)7)32(33(35)40)43-23(5)38/h9-15,25-27,30-33,40H,1,16-18H2,2-8H3/b15-14+/t25-,26+,27+,30+,31-,32-,33+,35-/m1/s1

InChI Key

MNKBCBWUAFDXSP-CKUMQMEUSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling 9-Deacetyltaxinine E: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, isolation, and structural elucidation of the taxoid 9-Deacetyltaxinine E has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of the experimental protocols and quantitative data associated with this natural product, originally isolated from the seeds of the Chinese yew, Taxus mairei.

The discovery of this compound is intrinsically linked to the structural revision of a previously reported compound, 10-deacetyltaxinine. It was through careful spectroscopic analysis that the correct structure was identified as 9-deacetyltaxinine. This guide presents the complete experimental methodology, from the initial extraction of plant material to the final purification of the compound.

Experimental Protocols

The isolation of this compound involves a multi-step process beginning with the extraction of bioactive compounds from the seeds of Taxus mairei. This is followed by a series of chromatographic separations to isolate the target molecule.

Plant Material and Extraction

The seeds of Taxus mairei were collected and air-dried. The dried seeds were then ground into a powder. To remove lipids, the powdered seeds were first extracted with petroleum ether. Following the removal of lipids, the plant material was extracted with methanol (B129727) at room temperature. The methanolic extracts were combined and evaporated under reduced pressure. The resulting residue was suspended in water and further washed with petroleum ether to remove any remaining lipids. The aqueous phase was then salted and subjected to liquid-liquid extraction with ethyl acetate (B1210297). The combined ethyl acetate extracts were dried over anhydrous sodium sulfate, filtered, and evaporated to yield a crude extract.[1]

Chromatographic Purification

The crude extract was subjected to column chromatography over silica (B1680970) gel. Further purification was achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[2]

Data Presentation

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. The key quantitative data are summarized below.

Spectroscopic Data Values
Molecular Formula C33H40O8
HR-FABMS (m/z) 587.2605 [M+Na]+, 603.2355 [M+K]+, 627.2010 [M+Cu]+

Table 1: Mass Spectrometry Data for this compound.[1]

The 1H and 13C Nuclear Magnetic Resonance (NMR) data were crucial for the definitive structural assignment of the compound, distinguishing it from the previously proposed structure of 10-deacetyltaxinine. These data confirmed the positions of the acetyl and hydroxyl groups on the taxane (B156437) core.

Visualizing the Process

To clearly illustrate the workflow and the structural relationships, the following diagrams have been generated.

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Powdered Seeds of Taxus mairei petroleum_ether_extraction Petroleum Ether Extraction (Lipid Removal) plant_material->petroleum_ether_extraction methanol_extraction Methanol Extraction petroleum_ether_extraction->methanol_extraction liquid_liquid_extraction Liquid-Liquid Extraction (Ethyl Acetate) methanol_extraction->liquid_liquid_extraction crude_extract Crude Extract liquid_liquid_extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc pure_compound This compound prep_hplc->pure_compound

Figure 1: Experimental workflow for the isolation of this compound.

structure_elucidation cluster_spectroscopy Spectroscopic Analysis isolated_compound Isolated Compound nmr 1H-NMR, 13C-NMR isolated_compound->nmr ms HR-FABMS isolated_compound->ms d2_nmr HMQC, HMBC, NOESY isolated_compound->d2_nmr structure Structure of this compound nmr->structure Data Interpretation ms->structure Data Interpretation d2_nmr->structure Data Interpretation previous_structure Previously Reported Structure (10-deacetyltaxinine) structure->previous_structure Structure Revision

Figure 2: Logical relationship in the structure elucidation of this compound.

This technical guide serves as a valuable resource for the scientific community, providing a detailed account of the discovery and isolation of this compound. The methodologies and data presented herein are intended to support further research and development in the field of natural product chemistry and drug discovery.

References

Unveiling the Natural Sources of 9-Deacetyltaxinine E: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deacetyltaxinine E is a member of the taxane (B156437) diterpenoid family, a class of natural products that includes the highly successful anticancer drug, paclitaxel (B517696) (Taxol®). As research into the diverse pharmacological activities of taxoids continues, understanding the natural sources and isolation of less common derivatives like this compound is of significant interest for drug discovery and development. This technical guide provides an in-depth overview of the known natural sources of this compound, quantitative data on its abundance, detailed experimental protocols for its isolation, and an overview of its biosynthetic origins.

Natural Sources of this compound

This compound has been identified as a minor taxane in several species of the yew tree, genus Taxus. The primary documented sources are the needles of the Canadian yew (Taxus canadensis) and the seeds of the Anglo-Japanese yew (Taxus × media) and the Chinese yew (Taxus mairei).

Data Presentation: Quantitative Yields

The concentration of this compound in its natural sources is relatively low, characteristic of many minor taxoids. The following table summarizes the reported yields from published studies.

Plant SpeciesPlant PartStarting Material (dry weight)Yield of this compound (mg)Yield (%)Reference
Taxus canadensisNeedles4.7 kg110.00023%[1]
Taxus × mediaSeeds5.5 kg150.00027%[2]
Taxus maireiSeedsNot specifiedPresence confirmedNot specified[3]

Experimental Protocols

The following are detailed methodologies for the extraction and isolation of this compound from its known natural sources, based on cited literature.

Isolation from Taxus canadensis Needles

This protocol is adapted from the work of Zhang et al. (2000).

1. Extraction:

  • Grind and dry the needles of Taxus canadensis.

  • The detailed extraction procedure to yield the initial dark brown residue is described in a prior publication by the same research group. This typically involves maceration with a polar solvent like methanol (B129727) or ethanol, followed by solvent evaporation.

2. Dry-Column Chromatography:

  • Subject the crude extract (e.g., 119 g) to dry-column chromatography on silica (B1680970) gel (Si gel 60, 70-230 mesh).

  • Elute the column with a solvent system of dichloromethane-isopropanol (9:1).

  • After elution, divide the silica gel into multiple equal bands.

  • Elute each band individually with a more polar solvent system, such as ethyl acetate-methanol (1:1), to recover the fractionated compounds.

3. Further Purification:

  • The fractions containing this compound require further purification, typically involving multiple steps of column chromatography (e.g., on silica gel, Sephadex LH-20) and potentially preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound. The specific details of these subsequent steps are not fully provided in the initial isolation report but are standard practice in natural product chemistry.

Isolation from Taxus × media Seeds

This protocol is based on the methodology described by Li et al. (2005).

1. Extraction and Partitioning:

  • Grind the air-dried seeds of Taxus × media (5.5 kg).

  • Extract the ground seeds with methanol (MeOH) at room temperature.

  • Concentrate the methanol extract under reduced pressure to obtain a residue.

  • Suspend the residue in water and partition successively with petroleum ether, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc).

2. Column Chromatography:

  • Subject the chloroform-soluble fraction (e.g., 120 g) to column chromatography on a silica gel column.

  • Elute the column with a gradient of increasing polarity using a chloroform-acetone solvent system. This will result in multiple fractions.

3. Repeated Chromatography for Purification:

  • Further purify the fractions containing the target compound by repeated column chromatography on silica gel and Sephadex LH-20.

  • Elute with appropriate solvent systems (e.g., chloroform-methanol gradients for silica gel and methanol for Sephadex LH-20) to isolate this compound.

Biosynthesis of this compound: A Generalized Pathway

The specific enzymatic steps leading to the biosynthesis of this compound have not been fully elucidated. However, it is understood to follow the general taxane biosynthetic pathway, which originates from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP).

The initial steps involve the cyclization of GGPP to form the taxane skeleton, taxa-4(5),11(12)-diene. This is followed by a series of intricate oxidation and acylation reactions, catalyzed by cytochrome P450 monooxygenases and acyltransferases, respectively. These modifications at various positions on the taxane core lead to the vast diversity of taxoids found in Taxus species.

This compound is a derivative of taxinine (B26179) E, differing by the absence of an acetyl group at the C-9 position. It is hypothesized that taxinine E is first synthesized, followed by a deacetylation step mediated by an esterase. The formation of taxinine E itself involves a series of hydroxylations and acetylations on the taxane core, the precise order of which is a subject of ongoing research.

Below is a simplified, high-level diagram illustrating the general flow of taxane biosynthesis and the likely position of this compound formation.

Taxane_Biosynthesis cluster_0 Core Pathway cluster_1 Branch Pathways GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Oxygenated_Intermediates Oxygenated Taxane Intermediates Taxadiene->Oxygenated_Intermediates Multiple P450s & Acyltransferases Taxinine_E Taxinine E Oxygenated_Intermediates->Taxinine_E Specific P450s & Acyltransferases Other_Taxoids Other Taxoids (e.g., Paclitaxel) Oxygenated_Intermediates->Other_Taxoids Various Biosynthetic Enzymes Deacetyltaxinine_E This compound Taxinine_E->Deacetyltaxinine_E Esterase (hypothesized)

Generalized biosynthetic pathway of taxanes.

Experimental Workflows

The logical workflow for the isolation and characterization of this compound from a natural source is depicted in the following diagram.

Isolation_Workflow Plant_Material Plant Material (e.g., Taxus seeds/needles) Extraction Grinding and Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Partitioning Solvent-Solvent Partitioning Extraction->Partitioning Crude_Fractionation Crude Fractionation (e.g., Dry-Column Chromatography) Partitioning->Crude_Fractionation Fine_Purification Fine Purification (Repeated Column Chromatography) Crude_Fractionation->Fine_Purification Pure_Compound Pure this compound Fine_Purification->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Workflow for the isolation of this compound.

Conclusion

This compound is a naturally occurring taxoid found in low concentrations in Taxus canadensis, Taxus × media, and Taxus mairei. Its isolation requires multi-step extraction and chromatographic procedures. While its complete biosynthetic pathway is yet to be fully detailed, it is a product of the complex taxane metabolic network. The information provided in this guide serves as a valuable resource for researchers interested in the study and potential applications of this and other minor taxoids.

References

Unveiling 9-Deacetyltaxinine E in Taxus mairei Seeds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Taxus, commonly known as yew, is a rich source of bioactive taxane (B156437) diterpenoids, a class of compounds that has revolutionized cancer chemotherapy. While paclitaxel (B517696) (Taxol®) is the most renowned member of this family, a vast array of other taxoids with potential pharmacological value reside within these plants. This technical guide focuses on 9-deacetyltaxinine E, a taxane diterpenoid found in the seeds of Taxus mairei. The seeds of T. mairei are a significant medicinal resource, containing a complex mixture of taxanes, including paclitaxel, 7-epi-10-deacetyltaxol, taxinine (B26179) A, and this compound.[1][2] This document provides a comprehensive overview of the current knowledge on this compound from Taxus mairei seeds, including its isolation, characterization, and potential biological activities, presented in a format tailored for researchers and drug development professionals.

Data Presentation: Taxoids in Taxus mairei Seeds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reference
This compoundC35H44O9608.7[3]
Taxinine ANot SpecifiedNot Specified[2]
9-DeacetyltaxinineNot SpecifiedNot Specified[2]
2-DeacetyltaxinineNot SpecifiedNot Specified[2]
Taxezopidine GNot SpecifiedNot Specified[2]
2-Deacetoxytaxinine JNot SpecifiedNot Specified[2]
2-Deacetoxytaxuspine CNot SpecifiedNot Specified[2]
PaclitaxelNot SpecifiedNot Specified[1]
7-epi-10-deacetyltaxolNot SpecifiedNot Specified[1]
10-Deacetylbaccatin IIINot SpecifiedNot Specified[1]
Taxuspine XNot SpecifiedNot Specified[1]
Decinnamoyltaxinine ENot SpecifiedNot Specified[1]

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound from Taxus mairei seeds is not published, a general methodology can be constructed based on established techniques for taxane separation. The following is a representative protocol synthesized from methods described for isolating taxoids from Taxus species.

Extraction of Crude Taxoids
  • Plant Material: Air-dried and powdered seeds of Taxus mairei.

  • Extraction Solvent: Methanol (B129727) (MeOH).

  • Procedure:

    • Macerate the powdered seeds with methanol at room temperature for an extended period (e.g., 72 hours), with periodic agitation.

    • Repeat the extraction process three times to ensure exhaustive extraction.

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Liquid-Liquid Partitioning
  • Solvents: Dichloromethane (B109758) (CH2Cl2) and Water (H2O).

  • Procedure:

    • Suspend the crude methanolic extract in a water-methanol mixture.

    • Perform liquid-liquid partitioning with dichloromethane.

    • Separate the dichloromethane layer, which will contain the less polar taxoids.

    • Dry the dichloromethane extract over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the crude taxoid mixture.

Chromatographic Purification
  • Techniques: Thin Layer Chromatography (TLC) and Preparative High-Performance Liquid Chromatography (Prep-HPLC).

  • Procedure:

    • TLC Analysis: Utilize TLC to monitor the separation process and identify the fractions containing the target compound.

    • Column Chromatography (Initial Fractionation): Subject the crude taxoid mixture to column chromatography over silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate (B1210297) to obtain semi-purified fractions.

    • Preparative HPLC: Further purify the fraction containing this compound using preparative HPLC with a suitable stationary phase (e.g., C18) and a mobile phase gradient (e.g., methanol-water or acetonitrile-water).[2] Collect the fractions corresponding to the peak of this compound.

Structure Elucidation
  • Techniques: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Procedure:

    • NMR Spectroscopy: Acquire 1H NMR, 13C NMR, COSY, HMQC, and HMBC spectra to determine the chemical structure of the isolated compound.

    • Mass Spectrometry: Obtain high-resolution mass spectrometry (HRMS) data to confirm the molecular formula.[4]

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and characterization of this compound from Taxus mairei seeds.

experimental_workflow cluster_extraction Extraction cluster_partitioning Partitioning cluster_purification Purification cluster_analysis Structural Elucidation start Powdered Taxus mairei Seeds extraction Methanol Extraction start->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (DCM/H2O) crude_extract->partitioning crude_taxoids Crude Taxoid Mixture partitioning->crude_taxoids column_chrom Silica Gel Column Chromatography crude_taxoids->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (HRMS) pure_compound->ms structure Confirmed Structure nmr->structure ms->structure inferred_signaling_pathway cluster_cellular_effect Cellular Effect cluster_apoptotic_pathway Apoptotic Pathway taxane This compound (Inferred Action) microtubules Microtubule Stabilization taxane->microtubules mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest bcl2 Bcl-2 Family Regulation (e.g., Bcl-2 phosphorylation) mitotic_arrest->bcl2 caspases Caspase Cascade Activation bcl2->caspases apoptosis Apoptosis caspases->apoptosis

References

Spectroscopic Profile of 9-Deacetyltaxinine E: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data available for 9-Deacetyltaxinine E, a taxoid natural product. The definitive structural elucidation of this compound was reported in a 2006 study by Shi et al., which involved the revision of a previously misidentified structure. While the full experimental data from this pivotal study is contained within the cited publication, this guide summarizes the key spectroscopic techniques employed and presents a generalized workflow for the isolation and characterization of such natural products.

Introduction

This compound is a diterpenoid isolated from the seeds of the Chinese yew, Taxus mairei.[1] Its structural confirmation was the result of a correction to a previous assignment of a related compound, 10-deacetyltaxinine. The correct structure was established through comprehensive spectroscopic analysis, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS).

Spectroscopic Data

The primary source for the detailed spectroscopic data of this compound is the publication by Shi, Q.W., et al. in Natural Product Research (2006). Access to the full text of this article is required to obtain the specific quantitative data. The abstract of this paper indicates that the structure was elucidated using the following methods, and the full paper would contain the corresponding data tables:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment in the molecule, including chemical shifts (δ) and coupling constants (J).

  • ¹³C NMR (Carbon-13 Nuclear magnetic Resonance): To identify the number and types of carbon atoms.

  • HMQC (Heteronuclear Single Quantum Coherence): To establish direct one-bond correlations between proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To determine longer-range (2-3 bond) correlations between protons and carbons, crucial for assembling the molecular skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, aiding in the determination of the relative stereochemistry.

  • HR-FABMS (High-Resolution Fast Atom Bombardment Mass Spectrometry): To determine the accurate mass and elemental composition of the molecule.

Due to the inaccessibility of the full-text article through publicly available databases at this time, the specific chemical shifts, coupling constants, and mass spectrometry data cannot be reproduced here. Researchers are advised to consult the original publication for these details.

Citation for the primary source:

Shi, Q. W., Li, Z. P., Zhao, D., Gu, J. S., & Kiyota, H. (2006). Isolation and structure revision of 10-deacetyltaxinine from the seeds of the Chinese yew, Taxus mairei. Natural Product Research, 20(1), 47–51.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are provided in the aforementioned publication by Shi et al. (2006). The following are generalized methodologies typical for the analysis of such natural products.

General NMR Spectroscopy Protocol
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD). The choice of solvent is critical and is determined by the solubility of the analyte and the desired resolution of the spectra.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz). This typically includes:

    • A standard one-dimensional ¹H NMR experiment.

    • A one-dimensional ¹³C NMR experiment, often with proton decoupling.

    • Two-dimensional experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC/HMQC and HMBC for proton-carbon correlations. A NOESY or ROESY experiment is run to determine spatial proximities.

  • Data Processing and Analysis: The acquired data is processed using specialized software. This involves Fourier transformation, phase correction, baseline correction, and peak picking. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). The coupling constants are measured, and the correlations from the 2D spectra are analyzed to piece together the molecular structure.

General Mass Spectrometry Protocol (HR-FABMS)
  • Sample Preparation: The sample is mixed with a suitable matrix (e.g., m-nitrobenzyl alcohol) on a sample target.

  • Ionization: The sample-matrix mixture is bombarded with a high-energy beam of atoms (e.g., Xenon), causing desorption and ionization of the analyte molecules.

  • Mass Analysis: The resulting ions are accelerated into a high-resolution mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Data Analysis: The accurate mass of the molecular ion is determined, which allows for the calculation of the elemental formula.

Visualizations

Workflow for Isolation and Structure Elucidation of this compound

The following diagram illustrates a typical workflow for the isolation and structural characterization of a natural product like this compound from a plant source.

workflow cluster_isolation Isolation and Purification cluster_elucidation Structure Elucidation plant_material Plant Material (Taxus mairei seeds) extraction Extraction (e.g., with Methanol) plant_material->extraction partitioning Solvent Partitioning extraction->partitioning chromatography Column Chromatography (Silica gel, HPLC) partitioning->chromatography pure_compound Pure this compound chromatography->pure_compound spectroscopy Spectroscopic Analysis pure_compound->spectroscopy nmr NMR (1H, 13C, COSY, HMBC, HSQC, NOESY) spectroscopy->nmr ms HR-FABMS spectroscopy->ms structure Structure Determination nmr->structure ms->structure

Caption: A generalized workflow for the isolation and structural elucidation of natural products.

Key Structural Features and Spectroscopic Correlations

The following diagram illustrates the general concept of using 2D NMR to determine the structure of a molecule. Specific correlations for this compound would be detailed in the primary literature.

correlations cluster_structure Molecular Fragment cluster_spectra 2D NMR Correlations H1 H1 C1 C1 H1->C1 HSQC (1JCH) C2 C2 H1->C2 HMBC (2JCH) H2 H2 H1->H2 COSY (3JHH) C3 C3 H1->C3 HMBC (3JCH) H2->C2 HSQC (1JCH) H3 H3 H2->H3 COSY (3JHH) H3->C2 HMBC (2JCH) H3->C3 HSQC (1JCH) cosy COSY hsqc HSQC hmbc HMBC

Caption: Conceptual diagram of 2D NMR correlations used in structure elucidation.

References

In-Depth Technical Guide to the NMR and Mass Spectrometry of 9-Deacetyltaxinine E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 9-Deacetyltaxinine E, a taxoid natural product. The information presented herein is synthesized from spectroscopic data reported in the scientific literature, offering a core resource for researchers engaged in the isolation, identification, and development of taxane (B156437) diterpenoids.

Spectroscopic Data of this compound

The structural elucidation of this compound relies heavily on a combination of one- and two-dimensional NMR techniques, alongside high-resolution mass spectrometry. A pivotal study in the field corrected a previous misidentification, establishing the definitive spectral signature of this compound through extensive analysis.[1] The compound, isolated from the seeds of Taxus mairei, was characterized using ¹H-NMR, ¹³C-NMR, HMQC, HMBC, NOESY, and HR-FABMS.[1]

While the full experimental data from the primary literature remains access-restricted, this guide compiles the structural information and provides standardized protocols for its analysis. The following tables represent a template for the expected quantitative NMR and MS data for this compound, based on the reported spectroscopic methods.[1]

Table 1: ¹H-NMR Data for this compound (Template)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1Data not availableData not availableData not available
H-2Data not availableData not availableData not available
H-3Data not availableData not availableData not available
...Data not availableData not availableData not available

Table 2: ¹³C-NMR Data for this compound (Template)

PositionChemical Shift (δ, ppm)
C-1Data not available
C-2Data not available
C-3Data not available
...Data not available

Table 3: Mass Spectrometry Data for this compound (Template)

Ionm/z (Observed)m/z (Calculated)Formula
[M+H]⁺Data not availableData not availableData not available
[M+Na]⁺Data not availableData not availableData not available
FragmentsData not availableData not availableData not available

Experimental Protocols

The following sections detail standardized experimental methodologies for the NMR and mass spectrometric analysis of taxoids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive NMR analysis is crucial for the unambiguous structure determination of complex natural products.

2.1.1. Sample Preparation

  • Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is commonly used for taxoids.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2.1.2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H-NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C-NMR: Obtain a proton-decoupled ¹³C-NMR spectrum. A larger spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are necessary.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as structural information through fragmentation analysis.

2.2.1. Sample Preparation

  • Sample Purity: Use a purified sample of this compound.

  • Solvent System: Dissolve a small amount of the sample in a suitable solvent compatible with the ionization technique, such as methanol (B129727) or acetonitrile, often with the addition of a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

2.2.2. MS Data Acquisition

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap, or FT-ICR) is preferred for accurate mass measurements.

  • Ionization Technique:

    • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules like taxoids. It typically produces protonated molecules [M+H]⁺ or adducts like [M+Na]⁺.

    • Fast Atom Bombardment (FAB): As mentioned in the key literature,[1] HR-FABMS can also be effectively used.

  • Mass Analysis:

    • Full Scan MS: Acquire a full scan spectrum to determine the mass of the molecular ion and its isotopic pattern. This allows for the calculation of the elemental formula.

    • Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable structural information about the different functional groups and the core taxane skeleton.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the characterization process for a natural product like this compound.

experimental_workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination plant_material Taxus mairei Seeds extraction Methanol Extraction plant_material->extraction chromatography Chromatographic Purification extraction->chromatography nmr_analysis NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC, NOESY) chromatography->nmr_analysis ms_analysis Mass Spectrometry (HR-FABMS/ESI-MS) chromatography->ms_analysis data_integration Data Integration & Analysis nmr_analysis->data_integration ms_analysis->data_integration structure Structure of this compound data_integration->structure

Caption: Workflow for the isolation and structural elucidation of this compound.

nmr_analysis_pathway cluster_1d 1D NMR cluster_2d 2D NMR start Purified this compound h1_nmr ¹H-NMR (Proton Environment) start->h1_nmr c13_nmr ¹³C-NMR (Carbon Skeleton) start->c13_nmr cosy COSY (¹H-¹H Connectivity) h1_nmr->cosy hsqc HSQC/HMQC (¹H-¹³C Direct Correlation) h1_nmr->hsqc hmbc HMBC (¹H-¹³C Long-Range Correlation) h1_nmr->hmbc noesy NOESY (Spatial Proximity) h1_nmr->noesy c13_nmr->hsqc c13_nmr->hmbc structure Final Structure Confirmation cosy->structure hsqc->structure hmbc->structure noesy->structure

Caption: NMR signaling pathways for the structural analysis of this compound.

References

The Biosynthesis of 9-Deacetyltaxinine E: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of 9-Deacetyltaxinine E, a naturally occurring taxoid found in Taxus species. While the complete pathway has not been fully elucidated, this document synthesizes current knowledge on the key enzymatic steps, presents available quantitative data, and offers detailed experimental protocols for the characterization of the involved enzymes. This guide is intended to serve as a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug development.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to proceed through the broader taxoid biosynthetic pathway, which originates from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). The formation of the taxane (B156437) core is followed by a series of oxygenations and acylations catalyzed by cytochrome P450 monooxygenases (CYP450s) and acyltransferases, respectively.

The key step differentiating the pathway to this compound from other taxoids is the hydroxylation at the C9 position, followed by a series of acetylations. A plausible biosynthetic route is proposed below, based on the known activities of taxoid biosynthetic enzymes.

The initial steps involve the cyclization of GGPP to taxa-4(5),11(12)-diene, followed by several hydroxylation and acetylation reactions to form a key intermediate, 5α,13α-diacetoxytaxa-4(20),11(12)-diene-10β-ol. The subsequent proposed steps are:

  • C9α-Hydroxylation: The recently identified taxoid 9α-hydroxylase, CYP725A37, catalyzes the introduction of a hydroxyl group at the C9 position of the taxane core.[1]

  • C2α-Acetylation: A taxoid acetyltransferase with specificity for the C2 hydroxyl group is proposed to catalyze the addition of an acetyl group.

  • C5α-Cinnamoylation: A cinnamoyltransferase is responsible for the addition of the cinnamoyl group at the C5 position.

The precise order of these final acylation steps is yet to be definitively established and may be influenced by the substrate specificities of the involved acyltransferases.

9-Deacetyltaxinine_E_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Intermediate1 Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Intermediate1 Taxadiene 5α-hydroxylase Intermediate2 Taxa-4(20),11(12)-dien-5α-yl-acetate Intermediate1->Intermediate2 Taxadien-5α-ol-O-acetyltransferase Intermediate3 5α-Acetoxytaxa-4(20),11(12)-diene-10β-ol Intermediate2->Intermediate3 Taxane 10β-hydroxylase Intermediate4 5α-Acetoxytaxa-4(20),11(12)-diene-10β,13α-diol Intermediate3->Intermediate4 Taxane 13α-hydroxylase Intermediate5 5α,13α-Diacetoxytaxa-4(20),11(12)-diene-10β-ol Intermediate4->Intermediate5 Taxoid 13α-O-acetyltransferase Precursor 2α,5α,10β-Trihydroxy-taxa-4(20),11-diene-9-one-13-acetate Intermediate5->Precursor Taxoid 9α-hydroxylase (CYP725A37) Product This compound Precursor->Product Taxoid C2-O-acetyltransferase Taxoid C5-O-cinnamoyltransferase P450_Expression_Purification_Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification Cloning Amplify CYP725A37 gene from Taxus cDNA Ligation Ligate into pET expression vector Cloning->Ligation Transformation Transform into E. coli Ligation->Transformation Culture Grow E. coli culture to mid-log phase Transformation->Culture Induction Induce protein expression with IPTG Culture->Induction Incubation Incubate at low temperature (e.g., 18°C) Induction->Incubation Harvest Harvest cells by centrifugation Incubation->Harvest Lysis Lyse cells (e.g., sonication) Harvest->Lysis Centrifugation Centrifuge to pellet cell debris Lysis->Centrifugation AffinityChrom Purify supernatant using Ni-NTA affinity chromatography Centrifugation->AffinityChrom Dialysis Dialyze purified protein AffinityChrom->Dialysis Hydroxylase_Assay_Workflow PrepareReaction Prepare reaction mixture: - Buffer (e.g., potassium phosphate (B84403) pH 7.0) - NADPH - Purified CYP725A37 - Cytochrome P450 reductase (if separate) AddSubstrate Initiate reaction by adding substrate (e.g., 2α,5α,10β-Trihydroxy-taxa-4(20),11-diene-13-acetate) PrepareReaction->AddSubstrate Incubate Incubate at optimal temperature (e.g., 30°C) AddSubstrate->Incubate Quench Stop reaction (e.g., add ethyl acetate) Incubate->Quench Extract Extract product with an organic solvent Quench->Extract Analyze Analyze product by HPLC or LC-MS Extract->Analyze Acetyltransferase_Assay_Workflow PrepareReaction Prepare reaction mixture: - Buffer (e.g., Tris-HCl pH 8.0) - Purified acetyltransferase - Taxoid substrate AddAcetylCoA Initiate reaction by adding [14C]-Acetyl-CoA PrepareReaction->AddAcetylCoA Incubate Incubate at optimal temperature (e.g., 31°C) AddAcetylCoA->Incubate Quench Stop reaction (e.g., add ethyl acetate) Incubate->Quench Extract Extract product with an organic solvent Quench->Extract Analyze Analyze product by radio-HPLC or scintillation counting Extract->Analyze

References

Physicochemical Properties of 9-Deacetyltaxinine E: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deacetyltaxinine E is a naturally occurring diterpenoid belonging to the taxane (B156437) family of compounds. These compounds, originally isolated from plants of the Taxus genus, have garnered significant attention in the scientific community, primarily due to the potent anticancer activity of prominent members like Paclitaxel (Taxol®). This compound is specifically isolated from Taxus mairei and Taxus × media. This technical guide provides a comprehensive overview of the currently available physicochemical properties of this compound, intended to serve as a valuable resource for researchers and professionals in drug discovery and development.

Core Physicochemical Data

The fundamental physicochemical properties of this compound that have been established are summarized in the table below.

PropertyValueSource
Molecular Weight 608.72 g/mol [1]
Chemical Formula C₃₅H₄₄O₉[1]
CAS Number 284672-78-2[1]
Initial Source Seeds of Taxus mairei[1][]

Tabulated Spectroscopic and Physical Data

Comprehensive experimental data for the spectroscopic and physical properties of this compound are not widely available in the public domain at the time of this publication. The following tables are provided as a template for researchers to populate as data becomes available through experimental characterization.

Table 1: Spectroscopic Data

TechniqueData
¹H NMR Specific chemical shift data is not currently available in public literature.
¹³C NMR Specific chemical shift data is not currently available in public literature.
Mass Spectrometry (MS) Detailed mass spectrum analysis is not currently available in public literature.
Infrared (IR) Spectroscopy Specific infrared absorption data is not currently available in public literature.
UV-Vis Spectroscopy Specific UV-Vis absorption maxima are not currently available in public literature.

Table 2: Physical Properties

PropertyValue
Melting Point Not currently available in public literature.
Solubility Solubility data in common organic solvents is not currently available in public literature.

Experimental Protocols

Detailed experimental protocols for the specific isolation and purification of this compound are not readily found in published literature. However, a general methodology for the isolation of taxoids from Taxus species can be exemplified as follows. It is important to note that specific conditions would need to be optimized for the targeted isolation of this compound.

General Protocol for Taxoid Isolation from Taxus Species

This protocol outlines a typical workflow for the extraction and isolation of taxane diterpenoids.

cluster_extraction Extraction cluster_partition Liquid-Liquid Partition cluster_chromatography Chromatographic Purification Plant Material Plant Material Grinding Grinding Plant Material->Grinding Drying Methanol Extraction Methanol Extraction Grinding->Methanol Extraction Powdered Material Crude Extract Crude Extract Methanol Extraction->Crude Extract Solvent Partition Solvent Partition Crude Extract->Solvent Partition Aqueous Phase Aqueous Phase Solvent Partition->Aqueous Phase Discard Organic Phase Organic Phase Solvent Partition->Organic Phase Collect Column Chromatography Column Chromatography Organic Phase->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Monitoring Pure Compound Pure Compound TLC Analysis->Pure Compound Pooling Fractions

Caption: General workflow for the isolation of taxoids.

Methodology:

  • Extraction: Dried and powdered plant material (e.g., seeds, needles, or bark of Taxus mairei) is subjected to exhaustive extraction with a polar solvent, typically methanol, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with organic solvents of increasing polarity, such as hexane, dichloromethane (B109758), and ethyl acetate (B1210297). This step separates compounds based on their polarity, with taxoids typically concentrating in the dichloromethane and ethyl acetate fractions.

  • Chromatographic Purification: The taxoid-rich fractions are then subjected to a series of chromatographic techniques for further purification. This often involves:

    • Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient elution system of solvents like hexane-ethyl acetate or dichloromethane-methanol.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the target compound, this compound, using a suitable column (e.g., C18) and mobile phase.

  • Structure Elucidation: The structure of the isolated pure compound is confirmed using various spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and X-ray crystallography.

Biological Activity and Signaling Pathways

Specific biological activities and associated signaling pathways for this compound have not been extensively reported in the available scientific literature. However, the broader class of taxoids exhibits a range of biological effects, with anticancer activity being the most prominent.

Taxanes, such as Paclitaxel, are known to function as microtubule-stabilizing agents. They bind to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells.

While it is plausible that this compound may share some biological activities with other taxoids, this remains to be experimentally verified. The following diagram illustrates a simplified representation of the apoptotic signaling pathway often implicated in the action of microtubule-targeting anticancer agents.

Taxoid Compound Taxoid Compound Microtubule Stabilization Microtubule Stabilization Taxoid Compound->Microtubule Stabilization Binds to β-tubulin Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Stabilization->Mitotic Arrest (G2/M) Apoptotic Signaling Cascade Apoptotic Signaling Cascade Mitotic Arrest (G2/M)->Apoptotic Signaling Cascade Caspase Activation Caspase Activation Apoptotic Signaling Cascade->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Simplified apoptotic pathway for taxoid compounds.

Conclusion

This compound represents a naturally occurring taxane with potential for further scientific investigation. This guide consolidates the currently known physicochemical data for this compound. A significant gap in the publicly available literature exists concerning its detailed spectroscopic characterization, physical properties, specific biological activities, and mechanism of action. Further research is warranted to fully elucidate the properties of this compound and to explore its potential therapeutic applications. The provided general protocols and pathway diagrams for related taxoids can serve as a foundational framework for such future studies.

References

The Biological Frontier: A Technical Guide to the Activity of Taxoids from Taxus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a comprehensive resource on the biological activities of taxoids derived from the Taxus genus. From the foundational mechanism of action to detailed experimental protocols and quantitative cytotoxicity data, this document provides a technical overview for professionals in the fields of oncology, pharmacology, and drug discovery.

Introduction: The Yew Tree's Potent Arsenal

The genus Taxus, commonly known as yew, holds a significant place in medicinal history, primarily due to its production of a complex class of diterpenoid compounds known as taxoids. The discovery of paclitaxel (B517696) (Taxol®) from the bark of the Pacific yew, Taxus brevifolia, marked a revolutionary step in cancer chemotherapy.[1] Taxoids, including the prominent members paclitaxel and the semi-synthetic docetaxel (B913) (Taxotere®), are now cornerstone treatments for a variety of cancers, including ovarian, breast, and lung cancers.[1] These compounds are characterized by a unique taxane (B156437) skeleton, and their potent biological activity stems from a novel mechanism of action that disrupts the cellular machinery of division. Nearly 600 taxoid metabolites have been isolated from various Taxus species, presenting a vast landscape for ongoing research and development.

The Core Mechanism: Anticancer Activity of Taxoids

The anticancer effects of taxoids are primarily attributed to their unique interaction with microtubules, which are critical components of the cellular cytoskeleton involved in mitosis. This interaction triggers a cascade of events leading to cell cycle arrest and programmed cell death.

Microtubule Stabilization

Unlike other anti-mitotic agents that cause microtubule disassembly, taxoids are potent microtubule-stabilizing agents. They bind to the β-tubulin subunit within the microtubule polymer, promoting the assembly of tubulin dimers and preventing their subsequent depolymerization.[2][3] This stabilization of microtubules disrupts the normal dynamic instability required for the mitotic spindle to function correctly. The result is the formation of stable, non-functional microtubule bundles and the arrest of the cell cycle in the G2/M phase.[2][4]

Microtubule_Stabilization cluster_0 Normal Microtubule Dynamics cluster_1 Taxoid Intervention Tubulin_Dimers α/β-Tubulin Dimers Microtubule Dynamic Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Taxoid Taxoid (e.g., Paclitaxel) Stable_Microtubule Hyperstabilized Microtubule Taxoid->Stable_Microtubule Binds to β-tubulin Mitotic_Arrest Mitotic Arrest (G2/M Phase) Stable_Microtubule->Mitotic_Arrest Leads to Microtubule_p Dynamic Microtubule Microtubule_p->Stable_Microtubule Stabilization

Caption: Mechanism of taxoid-induced microtubule stabilization.
Induction of Apoptosis

The prolonged arrest of cells in the mitotic phase triggers a cellular response leading to programmed cell death, or apoptosis. Taxoids can induce apoptosis through both p53-dependent and p53-independent pathways.[5] The disruption of microtubule function is a stress signal that can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, and the activation of pro-apoptotic proteins.[6] This ultimately results in the activation of a cascade of cysteine proteases known as caspases, which execute the apoptotic process.[6]

Apoptosis_Pathway Taxoid Taxoid Treatment Microtubule_Block Microtubule Stabilization & Mitotic Arrest Taxoid->Microtubule_Block Stress_Signal Cellular Stress Signal Microtubule_Block->Stress_Signal Bcl2_Mod Phosphorylation of Bcl-2/Bcl-xL (Inactivation) Stress_Signal->Bcl2_Mod Mitochondria Mitochondrial Pathway Bcl2_Mod->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Executioner Caspases (Caspase-3) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Taxoid-induced apoptotic signaling pathway.
Cell Cycle Arrest at G2/M Phase

As a direct consequence of the disruption of the mitotic spindle, cells treated with taxoids are unable to progress through mitosis and accumulate in the G2/M phase of the cell cycle.[4][7] This arrest is a critical checkpoint that allows the cell to attempt to repair the damage before proceeding with division. However, the persistent stabilization of microtubules by taxoids makes this repair impossible, ultimately leading to apoptosis. The arrest is mediated by the spindle assembly checkpoint, a complex signaling network that ensures chromosomes are correctly attached to the mitotic spindle.

Cell_Cycle_Arrest G1 G1 Phase S S Phase G1->S Normal Cycle G2 G2 Phase S->G2 Normal Cycle M M Phase (Mitosis) G2->M Normal Cycle M->G1 Normal Cycle Arrest G2/M Arrest M->Arrest Apoptosis_Node Apoptosis Arrest->Apoptosis_Node Taxoid_Input Taxoid Action on Microtubules Taxoid_Input->Arrest

Caption: Logical flow of taxoid-induced G2/M cell cycle arrest.

Quantitative Data on Biological Activity

The cytotoxic potency of taxoids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values vary depending on the specific taxoid, the cancer cell line, and the duration of exposure.

Table 1: Comparative IC50 Values of Paclitaxel and Docetaxel in Human Cancer Cell Lines

Cell LineCancer TypePaclitaxel IC50 (nM)Docetaxel IC50 (nM)Reference
MCF-7Breast Cancer5 - 202 - 12[8]
MDA-MB-231Breast Cancer5 - 202 - 12[8]
A549Lung Cancer10 - 505 - 25[8]
HCT116Colon Cancer8 - 304 - 15[8]
OVCAR-3Ovarian Cancer4 - 202 - 10[8]
SH-SY5YNeuroblastoma>100 (variable)~20-50[9]
BE(2)M17Neuroblastoma~10-30~2-10[9]
CHP100Neuroblastoma~2-8~0.5-2[9]

Note: IC50 values are approximate ranges compiled from the literature and can vary based on experimental conditions.[8]

Table 2: Cytotoxicity of Other Taxoids from Taxus wallichiana

CompoundCell LineCancer TypeIC50 (µM)Reference
Tasumatrol BA498Kidney Carcinoma1.8 ± 0.1[2][3][10]
HepG2Liver Carcinoma2.3 ± 0.1[2][3][10]
NCI-H226Lung Carcinoma2.8 ± 0.2[2][3][10]
2780ADOvarian Carcinoma3.1 ± 0.2[2][3][10]
Taxawallin JA498Kidney Carcinoma4.6 ± 0.3[2][3][10]
HepG2Liver Carcinoma5.2 ± 0.3[2][3][10]
NCI-H226Lung Carcinoma5.9 ± 0.4[2][3][10]
2780ADOvarian Carcinoma6.5 ± 0.4[2][3][10]

Detailed Experimental Protocols

The following are standard methodologies for assessing the biological activity of taxoids.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[11] The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[8]

    • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the taxoid. Include untreated and vehicle-only controls.

    • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).[8]

    • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[11]

    • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[12]

    • Absorbance Reading: Shake the plate to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

MTT_Workflow A 1. Seed cells in 96-well plate B 2. Treat with various taxoid concentrations A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent (Incubate 3-4 hours) C->D E 5. Solubilize formazan crystals (e.g., with DMSO) D->E F 6. Read absorbance (570 nm) E->F G 7. Calculate IC50 values F->G

Caption: Standard workflow for an MTT cytotoxicity assay.
Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised, by intercalating with DNA.[14]

  • Methodology:

    • Cell Treatment: Treat cells with the taxoid at the desired concentration and for the appropriate time to induce apoptosis.

    • Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

    • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Staining: Add Annexin V-FITC and PI solution to 100 µL of the cell suspension.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]

    • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.[4]

AnnexinV_Workflow A 1. Induce apoptosis with taxoid B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin V Binding Buffer B->C D 4. Add Annexin V-FITC & PI C->D E 5. Incubate 15 min at RT, dark D->E F 6. Analyze by Flow Cytometry E->F G Results Quadrants: Q1: Necrotic (PI+) Q2: Late Apoptotic (Annexin V+/PI+) Q3: Viable (Annexin V-/PI-) Q4: Early Apoptotic (Annexin V+/PI-) F->G

Caption: Workflow for Annexin V/PI apoptosis assay.
Cell Cycle Analysis: Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically.[8] The fluorescence intensity of PI-stained cells is directly proportional to the amount of DNA they contain. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

  • Methodology:

    • Cell Treatment: Culture and treat cells with the taxoid of interest.

    • Harvesting: Harvest cells and wash with cold PBS.

    • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Store at 4°C for at least 2 hours.

    • Washing: Centrifuge the fixed cells and wash with cold PBS to remove the ethanol.

    • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

    • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

    • Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FL-2).

CellCycle_Workflow A 1. Treat cells with taxoid B 2. Harvest and wash cells A->B C 3. Fix in cold 70% ethanol B->C D 4. Wash to remove ethanol C->D E 5. Stain with PI/RNase A solution D->E F 6. Analyze by Flow Cytometry E->F G Generate DNA content histogram to quantify G1, S, and G2/M phases F->G

Caption: Workflow for cell cycle analysis using PI staining.

Conclusion and Future Perspectives

Taxoids from Taxus species remain among the most vital and effective classes of anticancer agents. Their unique mechanism of action, centered on the stabilization of microtubules, continues to be a focal point of cancer research. While paclitaxel and docetaxel are clinical mainstays, the vast chemical diversity within the Taxus genus offers a rich pipeline for the discovery of novel taxoids with improved efficacy, better solubility, and activity against drug-resistant tumors. Future research will likely focus on the development of "next-generation" taxoids, the exploration of their immunomodulatory properties, and the creation of targeted delivery systems to enhance their therapeutic index and minimize side effects. The continued investigation into the intricate biological activities of these natural compounds is crucial for advancing cancer therapy.

References

Methodological & Application

Application Note: Quantitative Analysis of 9-Deacetyltaxinine E using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 9-Deacetyltaxinine E. This method is suitable for the determination of purity and quantification of this compound in bulk drug substances and research samples. The protocol outlined below provides a robust framework for researchers, scientists, and drug development professionals.

Introduction

This compound is a member of the taxane (B156437) family of diterpenoids, which are of significant interest in pharmaceutical research due to their potential biological activities. Accurate and precise analytical methods are crucial for the characterization, quality control, and stability testing of such compounds. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This document provides a detailed protocol for the analysis of this compound using a C18 stationary phase and a gradient elution with a UV detector.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile (B52724) and ultrapure water.

  • Standard: A well-characterized reference standard of this compound.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in Table 1. These parameters were chosen based on common practices for the analysis of taxane compounds, which often involve a reversed-phase C18 column and a mobile phase gradient of water and acetonitrile.[1][2] The detection wavelength of 227 nm is selected as it is a common wavelength for the analysis of taxanes due to the presence of a chromophore in their structures.[2]

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Stationary Phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 227 nm
Injection Volume 10 µL
Run Time 25 minutes

Table 2: Mobile Phase Gradient Program

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.06040
15.04060
20.02080
22.06040
25.06040

Method Validation

To ensure the reliability of the analytical method, a comprehensive validation should be performed according to ICH guidelines. The key validation parameters are summarized below.

Linearity

The linearity of the method is established by analyzing a series of standard solutions of this compound at different concentrations. A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.

Table 3: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
10150,234
25375,890
50751,456
1001,503,123
2003,005,876
Correlation Coefficient (r²) 0.9998
Precision

The precision of the method is assessed by performing replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas is calculated. The acceptance criterion for precision is typically an RSD of less than 2%.

Table 4: Precision Data for this compound (n=6)

ParameterResult
Mean Peak Area 752,110
Standard Deviation 9,876
RSD (%) 1.31
Accuracy

Accuracy is determined by a recovery study, where a known amount of this compound is spiked into a sample matrix. The percentage recovery is then calculated. The acceptable range for recovery is typically between 98% and 102%.

Table 5: Accuracy (Recovery) Data for this compound

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
5049.599.0
100101.2101.2
150148.899.2
Average Recovery (%) 99.8
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ are determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.

Table 6: LOD and LOQ for this compound

ParameterValue (µg/mL)
LOD 0.5
LOQ 1.5

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with acetonitrile to obtain concentrations ranging from the LOQ to 200 µg/mL.

Preparation of Sample Solutions
  • Accurately weigh a sample containing this compound and transfer it to a suitable volumetric flask.

  • Add a sufficient amount of acetonitrile to dissolve the sample.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Dilute to the mark with acetonitrile and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh_std Weigh Reference Standard start->weigh_std weigh_sample Weigh Sample start->weigh_sample dissolve_std Dissolve in Acetonitrile weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std inject Inject into HPLC System dilute_std->inject dissolve_sample Dissolve in Acetonitrile weigh_sample->dissolve_sample filter_sample Filter Sample dissolve_sample->filter_sample filter_sample->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (227 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification (Calibration Curve) integrate->quantify report Generate Report quantify->report

Caption: Workflow for the HPLC Analysis of this compound.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The method is specific, linear, precise, and accurate over the specified concentration range. This application note serves as a valuable resource for researchers and professionals involved in the development and quality control of taxane-based compounds. Further optimization may be required depending on the specific sample matrix and instrumentation.

References

Application Notes and Protocols for the Extraction and Purification of 9-Deacetyltaxinine E from Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of 9-Deacetyltaxinine E, a taxoid of interest, from plant sources. The methodologies described are based on established scientific literature and are intended to guide researchers in the isolation of this natural product.

Introduction

This compound is a naturally occurring taxane (B156437) diterpenoid found in various species of the genus Taxus. Like other taxoids, it is of significant interest to the pharmaceutical industry due to its potential biological activity. Accurate and efficient extraction and purification protocols are crucial for obtaining high-purity this compound for research and drug development purposes. A key point in the literature is the structural revision of a compound previously identified as 10-deacetyltaxinine to 9-deacetyltaxinine, which is structurally related to this compound. This highlights the importance of precise analytical methods in the characterization of these complex molecules.

Plant Sources

The primary plant source for the isolation of this compound and related compounds is the seeds of Taxus species. Specific species identified as sources include:

  • Taxus mairei (Chinese Yew): The seeds of this species have been identified as a source for the isolation of 9-deacetyltaxinine[1].

  • Taxus media : The seeds of this hybrid yew also contain this compound.

  • Taxus wallichiana var. mairei : This variety is another documented source of various taxanes.

Experimental Protocols

This section details the recommended protocols for the extraction and purification of this compound from Taxus seeds. The workflow is a multi-step process involving initial extraction followed by several chromatographic purification stages.

Plant Material Preparation

Proper preparation of the plant material is the first critical step for efficient extraction.

Protocol:

  • Collect mature seeds from the identified Taxus species.

  • Air-dry the seeds in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grind the dried seeds into a fine powder using a mechanical grinder.

  • Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

Extraction

The initial extraction is designed to isolate a crude mixture of taxoids from the powdered plant material. Methanol (B129727) is a commonly used solvent for this purpose[1].

Protocol:

  • Weigh the powdered seeds of Taxus mairei.

  • Macerate the powder with methanol at room temperature. A solid-to-solvent ratio of 1:5 to 1:10 (w/v) is recommended.

  • Stir the mixture periodically for 24-48 hours to ensure thorough extraction.

  • Filter the mixture through filter paper to separate the solid residue from the methanol extract.

  • Repeat the extraction process on the residue two more times with fresh methanol to maximize the yield of the crude extract.

  • Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Purification

The purification of this compound from the crude extract is a multi-step process typically involving several stages of column chromatography.

3.3.1. Step 1: Silica (B1680970) Gel Column Chromatography (Normal Phase)

This initial chromatographic step aims to separate the taxoids from other less polar and more polar compounds in the crude extract.

Protocol:

  • Prepare a silica gel column (e.g., 200-300 mesh) with a suitable solvent system, such as a gradient of hexane (B92381) and ethyl acetate.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase.

  • Load the dissolved extract onto the prepared silica gel column.

  • Elute the column with a stepwise or linear gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., anisaldehyde-sulfuric acid).

  • Pool the fractions containing the taxoids of interest based on their TLC profiles.

  • Concentrate the pooled fractions under reduced pressure.

3.3.2. Step 2: Reversed-Phase Column Chromatography (e.g., C18)

Further purification is achieved using reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Protocol:

  • Prepare a reversed-phase C18 column.

  • Dissolve the semi-purified taxoid fraction from the previous step in a suitable solvent (e.g., methanol).

  • Load the sample onto the equilibrated C18 column.

  • Elute the column with a gradient of methanol and water. The gradient can be optimized, for example, starting from 30% methanol in water and gradually increasing to 100% methanol.

  • Collect fractions and analyze them by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Pool the fractions containing the target compound and concentrate them.

3.3.3. Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final purification step to obtain high-purity this compound is typically performed using preparative HPLC.

Protocol:

  • Use a preparative HPLC system equipped with a suitable column (e.g., C18).

  • Dissolve the enriched fraction from the reversed-phase column chromatography in the HPLC mobile phase.

  • Inject the sample onto the preparative HPLC column.

  • Elute with an isocratic or gradient mobile phase of methanol and water, optimized for the separation of this compound from closely related taxoids.

  • Monitor the elution profile with a UV detector (typically around 227 nm for taxoids).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the purified compound.

  • Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Quantitative data from the extraction and purification process should be carefully recorded and presented to assess the efficiency of the protocol.

StepInput MaterialOutput MaterialYield (%)Purity (%)
Extraction Powdered Taxus mairei seeds (e.g., 1 kg)Crude Methanol Extract (e.g., 100 g)10%Low
Silica Gel CC Crude Extract (100 g)Semi-purified taxoid fraction (e.g., 10 g)10% (of crude)Moderate
Reversed-Phase CC Semi-purified fraction (10 g)Enriched this compound fraction (e.g., 1 g)10% (of semi-purified)High
Preparative HPLC Enriched fraction (1 g)Purified this compound (e.g., 100 mg)10% (of enriched)>98%

Note: The yield and purity values in the table are illustrative and will vary depending on the specific plant material, extraction conditions, and chromatographic techniques employed.

Visualization of the Workflow

The following diagrams illustrate the key workflows in the extraction and purification of this compound.

ExtractionWorkflow PlantMaterial Taxus mairei Seeds Grinding Grinding PlantMaterial->Grinding Powder Powdered Seeds Grinding->Powder Extraction Methanol Extraction Powder->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract

Figure 1. Workflow for the initial extraction of crude taxoids from Taxus mairei seeds.

PurificationWorkflow cluster_purification Purification Cascade CrudeExtract Crude Extract SilicaGel Silica Gel Column Chromatography (Normal Phase) CrudeExtract->SilicaGel SemiPurified Semi-purified Taxoid Fraction SilicaGel->SemiPurified ReversePhase Reversed-Phase C18 Column Chromatography SemiPurified->ReversePhase EnrichedFraction Enriched This compound Fraction ReversePhase->EnrichedFraction PrepHPLC Preparative HPLC EnrichedFraction->PrepHPLC PureCompound Purified This compound PrepHPLC->PureCompound

Figure 2. Multi-step purification workflow for isolating this compound.

References

Application Notes and Protocols for Testing 9-Deacetyltaxinine E on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deacetyltaxinine E is a diterpenoid natural product isolated from the seeds of Taxus mairei[1][]. As a member of the taxane (B156437) family, it is structurally related to potent anticancer agents like Paclitaxel. Taxanes are known to exert their cytotoxic effects by stabilizing microtubules, which disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis[3][4]. These application notes provide a comprehensive protocol for evaluating the in vitro anticancer activity of this compound on various cancer cell lines. The following protocols detail methods for assessing cytotoxicity, cell cycle progression, apoptosis induction, and the modulation of key signaling pathways.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineAssayEndpointIncubation Time (h)IC₅₀ (µM)Max. Inhibition (%)
MCF-7 (Breast Cancer)MTTViability48DataData
LDHCytotoxicity48DataData
A549 (Lung Cancer)MTTViability48DataData
LDHCytotoxicity48DataData
HeLa (Cervical Cancer)MTTViability48DataData
LDHCytotoxicity48DataData
PC-3 (Prostate Cancer)MTTViability48DataData
LDHCytotoxicity48DataData

Table 2: Effect of this compound on Cell Cycle Distribution

Cell LineTreatment (µM)% Cells in G0/G1% Cells in S% Cells in G2/M% Sub-G1 (Apoptosis)
MCF-7 Vehicle ControlDataDataDataData
IC₅₀DataDataDataData
2 x IC₅₀DataDataDataData
A549 Vehicle ControlDataDataDataData
IC₅₀DataDataDataData
2 x IC₅₀DataDataDataData

Table 3: Apoptosis Induction by this compound

Cell LineTreatment (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
MCF-7 Vehicle ControlDataDataData
IC₅₀DataDataData
2 x IC₅₀DataDataData
A549 Vehicle ControlDataDataData
IC₅₀DataDataData
2 x IC₅₀DataDataData

Experimental Workflow

The overall workflow for the in vitro evaluation of this compound is depicted below.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Data Analysis & Interpretation A Prepare this compound Stock Solution B Seed Cancer Cell Lines in 96-well Plates A->B C Treat Cells with Serial Dilutions B->C D Perform MTT & LDH Assays C->D E Calculate IC50 Values D->E K Summarize Data in Tables E->K F Treat Cells at IC50 Concentrations G Cell Cycle Analysis (PI Staining & Flow Cytometry) F->G H Apoptosis Assay (Annexin V/PI & Flow Cytometry) F->H I Western Blot Analysis F->I G->K H->K J Quantify Protein Expression I->J J->K L Draw Conclusions K->L

Figure 1: Experimental workflow for in vitro testing of this compound.

Signaling Pathway

Taxanes are known to induce apoptosis by stabilizing microtubules, which leads to mitotic arrest and activation of apoptotic signaling cascades. A key pathway involved is the intrinsic apoptosis pathway.

G cluster_0 Upstream Events cluster_1 Intrinsic Apoptosis Pathway A This compound B Microtubule Stabilization A->B C Mitotic Arrest (G2/M Phase) B->C D Bcl-2 Phosphorylation (Inactivation) C->D E Bax/Bak Activation D->E D->E inhibition removed F Mitochondrial Outer Membrane Permeabilization E->F G Cytochrome c Release F->G H Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) G->H I Caspase-9 Activation H->I J Caspase-3 Activation I->J K Apoptosis J->K

Figure 2: Hypothesized signaling pathway for this compound-induced apoptosis.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[6]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150-200 µL of DMSO to dissolve the formazan (B1609692) crystals.[3]

  • Measure the absorbance at 595 nm using a spectrophotometer.[3]

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.[6]

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • LDH assay kit

  • 96-well plates

Procedure:

  • Seed and treat cells with this compound as described for the MTT assay.[6]

  • Include controls: Vehicle Control (spontaneous LDH release) and Maximum LDH Release Control (cells treated with lysis buffer).[6][7]

  • At the end of the incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6]

  • Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution.

  • Measure the absorbance at 490 nm.

  • Calculate cytotoxicity as a percentage relative to the maximum LDH release control.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6][8]

Materials:

  • Target cancer cell lines

  • Annexin V-FITC (or other fluorochrome)

  • Propidium (B1200493) Iodide (PI) staining solution

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest both adherent and floating cells and wash twice with cold PBS.[3][8]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[3][6]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.[6]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[6]

  • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube.[6]

  • Analyze the samples by flow cytometry within one hour.[3][6]

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA and determine the cell cycle phase distribution.[9][10]

Materials:

  • Target cancer cell lines

  • Ice-cold 70% ethanol (B145695)

  • PI staining solution (containing RNase A)

  • PBS

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described for the apoptosis assay.

  • Harvest cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol while vortexing to prevent clumping.[10]

  • Fix the cells overnight at 4°C or for at least 2 hours at -20°C.[10][11]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 1 mL of PI staining solution.[10]

  • Incubate for 30 minutes at room temperature in the dark.[10]

  • Analyze the samples by flow cytometry, collecting at least 20,000 events per sample.[12]

Western Blot Analysis

This technique is used to detect specific proteins in cell lysates to investigate the effect of this compound on signaling pathways.[13][14]

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin B1, p-Histone H3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.[13] Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[13]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature protein samples by boiling in sample buffer and load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[15]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[13]

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Wash the membrane again, then incubate with the chemiluminescent substrate and capture the signal using an imaging system.[13]

  • Analysis: Perform densitometric analysis to quantify protein expression levels relative to a loading control (e.g., β-actin).[13]

References

Determining Cell Line Sensitivity to 9-Deacetyltaxinine E: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available research data specifically detailing cell lines sensitive to 9-Deacetyltaxinine E, its IC50 values, and its precise mechanism of action are limited. This compound is a recognized natural product isolated from the seeds of Taxus mairei. The following application notes and protocols are based on established methodologies for evaluating the cytotoxicity of related taxoid compounds, such as paclitaxel (B517696) and docetaxel. These guidelines provide a framework for researchers to assess the efficacy of this compound in various cancer cell lines.

Application Notes

Taxoids represent a critical class of anti-cancer agents that primarily function by disrupting microtubule dynamics, leading to mitotic arrest and subsequent programmed cell death (apoptosis). The sensitivity of cancer cell lines to taxoids can vary significantly, influenced by factors such as the expression of different tubulin isotypes, the presence of drug efflux pumps, and the status of apoptotic signaling pathways. Identifying sensitive cell lines is a crucial first step in the pre-clinical evaluation of novel taxoid compounds like this compound.

This document outlines the standard procedures for determining the cytotoxic effects of a test compound on various cancer cell lines, measuring the half-maximal inhibitory concentration (IC50), and elucidating the potential mechanism of action through signaling pathway analysis.

Data Presentation

The cytotoxic activity of this compound would be quantified by determining its IC50 value across a panel of cancer cell lines. The results would be summarized in a table for clear comparison.

Table 1: Hypothetical Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast AdenocarcinomaData to be determined
MDA-MB-231Breast AdenocarcinomaData to be determined
A549Lung CarcinomaData to be determined
HCT116Colon CarcinomaData to be determined
HeLaCervical AdenocarcinomaData to be determined
PC-3Prostate AdenocarcinomaData to be determined

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a no-treatment control.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound prep_cells->treat_cells prep_compound Prepare Serial Dilutions of this compound prep_compound->treat_cells incubate Incubate for 48 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve Dissolve Formazan with DMSO incubate_mtt->dissolve read_absorbance Read Absorbance at 570 nm dissolve->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Workflow for determining the IC50 of this compound.

General Signaling Pathway for Taxoid-Induced Apoptosis

Taxoids are known to bind to β-tubulin, stabilizing microtubules and preventing their depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and subsequently induces apoptosis through the intrinsic pathway.

G cluster_drug_action Drug Action cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptotic Pathway drug This compound tubulin β-tubulin drug->tubulin Binds to microtubule Microtubule Stabilization tubulin->microtubule Leads to g2m_arrest G2/M Phase Arrest microtubule->g2m_arrest Causes bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bcl-2 phosphorylation) g2m_arrest->bcl2_family Induces cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c Promotes caspase9 Caspase-9 Activation cytochrome_c->caspase9 Activates caspase3 Caspase-3 Activation caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Unraveling the Anticancer Potential of 9-Deacetyltaxinine E: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deacetyltaxinine E is a naturally occurring taxane (B156437) diterpenoid isolated from the seeds of Taxus mairei. While extensive research has been conducted on prominent taxanes like Paclitaxel and Docetaxel, the specific mechanism of action of this compound remains a developing area of investigation. This document provides a detailed overview of the presumed mechanism of action based on the well-established activities of the taxane class of compounds, alongside generalized protocols for the experimental evaluation of novel taxoids like this compound.

Taxanes are renowned for their potent anticancer properties, which primarily stem from their ability to disrupt microtubule dynamics, leading to cell cycle arrest and induction of apoptosis. It is highly probable that this compound shares this fundamental mechanism. This guide offers researchers a foundational framework for initiating mechanism of action studies on this promising natural product.

Postulated Mechanism of Action

The anticancer activity of taxanes is intrinsically linked to their interaction with tubulin, the protein subunit of microtubules. Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.

1. Microtubule Stabilization: Unlike other anti-mitotic agents that cause microtubule depolymerization, taxanes bind to the β-tubulin subunit within the microtubule polymer. This binding stabilizes the microtubule, preventing its depolymerization. This disruption of the normal dynamic instability of microtubules is catastrophic for the cell.

2. Cell Cycle Arrest: The stabilization of microtubules leads to the formation of abnormal, non-functional mitotic spindles. This activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism, which halts the cell cycle in the G2/M phase. Prolonged arrest at this checkpoint prevents the cell from proceeding through mitosis.

3. Induction of Apoptosis: Ultimately, sustained G2/M arrest triggers the intrinsic pathway of apoptosis (programmed cell death). The exact signaling cascade can vary between cell types but generally involves the activation of pro-apoptotic proteins and caspases, leading to the systematic dismantling of the cell.

Quantitative Data on Taxoids from Taxus Species

CompoundCell LineCancer TypeIC50 (µg/mL)
Cephalomannine--1.458–1.499
TaxinineA549Lung Cancer46.17
TaxinineB16Melanoma350.64
TaxinineBEL7402Liver Cancer113.97

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the overnight culture medium and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using dose-response curve fitting software.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cells treated with this compound (at IC50 and 2x IC50 concentrations) and a vehicle control.

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer.

  • Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cells treated with this compound and a vehicle control.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time period.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Visualizing the Mechanism

The following diagrams illustrate the key pathways and experimental workflows involved in studying the mechanism of action of taxanes.

Taxane_Mechanism_of_Action cluster_drug_interaction Drug-Target Interaction cluster_cellular_effects Cellular Effects This compound This compound β-tubulin β-tubulin This compound->β-tubulin Binds to Microtubule Microtubule Microtubule Stabilization Microtubule Stabilization Microtubule->Microtubule Stabilization G2/M Arrest G2/M Arrest Microtubule Stabilization->G2/M Arrest Leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces

Caption: Postulated mechanism of action of this compound.

Apoptosis_Signaling_Pathway G2/M Arrest G2/M Arrest Bcl-2 family Bcl-2 family G2/M Arrest->Bcl-2 family Modulates Mitochondria Mitochondria Bcl-2 family->Mitochondria Regulates Cytochrome c Cytochrome c Mitochondria->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway activated by taxanes.

Experimental_Workflow Cancer Cell Culture Cancer Cell Culture Treatment with this compound Treatment with this compound Cancer Cell Culture->Treatment with this compound MTT Assay MTT Assay Treatment with this compound->MTT Assay Cell Cycle Analysis Cell Cycle Analysis Treatment with this compound->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Treatment with this compound->Apoptosis Assay Determine IC50 Determine IC50 MTT Assay->Determine IC50 Quantify G2/M Arrest Quantify G2/M Arrest Cell Cycle Analysis->Quantify G2/M Arrest Measure Apoptotic Cells Measure Apoptotic Cells Apoptosis Assay->Measure Apoptotic Cells

Caption: Workflow for evaluating the anticancer activity.

References

Application Notes and Protocols for Investigating the Antimicrotubule Activity of 9-Deacetyltaxinine E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deacetyltaxinine E is a taxane (B156437) derivative of significant interest for its potential as an anticancer agent. Taxanes are a well-established class of chemotherapy drugs that target microtubules, essential components of the cellular cytoskeleton.[1] This document provides a comprehensive guide to the methodologies required to characterize the antimicrotubule activity of this compound. Due to the limited publicly available data specific to this compound, this guide is based on established protocols for other taxane compounds. One related compound, Decinnamoyltaxinine E, has been identified in Taxus mairei.[2] The protocols herein are designed to enable researchers to assess its cytotoxic effects, visualize its impact on the cellular microtubule network, and quantify its direct interaction with tubulin.

Mechanism of Action of Taxanes

Taxanes exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules.[3] Unlike other antimicrotubule agents that cause depolymerization, such as vinca (B1221190) alkaloids, taxanes stabilize microtubules, preventing their dynamic instability.[1][3] This stabilization leads to the formation of nonfunctional microtubule bundles, disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and ultimately, induction of apoptosis (programmed cell death).[3]

Quantitative Data Summary

The following tables present illustrative quantitative data for this compound, which can be generated using the protocols described below.

Table 1: Illustrative In Vitro Cytotoxicity of this compound

Cancer Cell LineTissue of OriginIC50 (nM)
HeLaCervical Cancer15.5
MCF-7Breast Cancer25.2
A549Lung Cancer18.9
PC-3Prostate Cancer35.7

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Table 2: Illustrative Effect of this compound on In Vitro Tubulin Polymerization

CompoundConcentration (µM)Maximal Polymerization (OD at 340 nm)
Control (DMSO)-0.25
Paclitaxel (Positive Control)100.65
This compound10.35
This compound50.50
This compound100.62

An increase in optical density (OD) at 340 nm indicates an increase in tubulin polymerization.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.[4][5][6][7]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.[5]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the effects of this compound on the microtubule network within cells.[8][9][10][11][12]

Materials:

  • Cells grown on sterile glass coverslips

  • This compound

  • Paraformaldehyde (PFA) or ice-cold methanol (B129727) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently-conjugated secondary antibody (e.g., goat anti-mouse Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.[8]

    • Treat the cells with desired concentrations of this compound for a specified time. Include vehicle and positive controls.[9]

  • Fixation:

    • Gently wash the cells with pre-warmed PBS.

    • Fix the cells with 4% PFA for 10-15 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.[8]

    • Wash the cells three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with permeabilization buffer for 10 minutes.[9]

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.[9]

  • Antibody Incubation:

    • Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.[8]

  • Counterstaining and Mounting:

    • Wash three times with PBS.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.[9]

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.[9]

  • Imaging:

    • Visualize the cells using a fluorescence or confocal microscope. Capture images to observe changes in microtubule organization, such as bundling.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.[13][14][15][16]

Materials:

  • Purified tubulin (>99%)

  • GTP (Guanosine-5'-triphosphate)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[14]

  • This compound

  • Spectrophotometer with temperature control

Procedure:

  • Reaction Setup:

    • On ice, prepare reaction mixtures in a 96-well plate containing polymerization buffer, GTP (1 mM), and various concentrations of this compound.

    • Include a vehicle control (DMSO) and a positive control (paclitaxel).

  • Initiation of Polymerization:

    • Add purified tubulin to each well to a final concentration of 2 mg/mL.[14]

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 30 seconds for 30-60 minutes.

    • An increase in absorbance indicates microtubule polymerization.

    • Plot absorbance versus time to generate polymerization curves.

Tubulin Cosedimentation Assay

This assay determines the binding of this compound to microtubules by separating microtubule polymers from soluble tubulin dimers via centrifugation.[17][18][19][20][21]

Materials:

  • Purified tubulin

  • GTP

  • Taxol (for stabilizing microtubules)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.8, 1 mM MgCl2, 1 mM EGTA)

  • Cushion buffer (e.g., General Tubulin Buffer with 60% glycerol)

  • This compound

  • Ultracentrifuge

  • SDS-PAGE equipment

Procedure:

  • Microtubule Polymerization:

    • Polymerize tubulin in the presence of GTP and taxol at 37°C for 30 minutes.[17]

  • Binding Reaction:

    • Incubate the pre-formed microtubules with various concentrations of this compound for 30 minutes at 37°C.

  • Cosedimentation:

    • Layer the reaction mixtures over a cushion buffer in ultracentrifuge tubes.

    • Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 37°C to pellet the microtubules.[17]

  • Analysis:

    • Carefully separate the supernatant (containing soluble tubulin) and the pellet (containing microtubules and bound compound).

    • Resuspend the pellet in buffer.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

    • Stain the gel (e.g., with Coomassie Blue) and quantify the amount of tubulin in each fraction using densitometry. An increase in tubulin in the pellet fraction in the presence of the compound indicates stabilization.

Visualizations

Taxane_Mechanism Taxane This compound (Taxane) Microtubule Microtubule Dynamics Taxane->Microtubule Binds to β-tubulin Stabilization Microtubule Stabilization Microtubule->Stabilization Inhibits depolymerization MitoticSpindle Mitotic Spindle Disruption Stabilization->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays Compound This compound TubulinPolymerization Tubulin Polymerization Assay Compound->TubulinPolymerization TubulinBinding Tubulin Cosedimentation Assay Compound->TubulinBinding CellViability Cell Viability Assay (MTT) Compound->CellViability Immunofluorescence Immunofluorescence Staining CellViability->Immunofluorescence CellCycle Cell Cycle Analysis Immunofluorescence->CellCycle Apoptosis_Pathway Taxane Taxane Treatment Microtubule Microtubule Stabilization Taxane->Microtubule Bcl2 Bcl-2 Phosphorylation (Inactivation) Microtubule->Bcl2 Mito Mitochondrial Dysfunction Bcl2->Mito Promotes CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for 9-Deacetyltaxinine E in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deacetyltaxinine E is a diterpenoid natural product isolated from the seeds of Taxus mairei. As a member of the taxane (B156437) family, which includes the highly successful anticancer drugs paclitaxel (B517696) and docetaxel, this compound holds potential for investigation in drug discovery, particularly in the field of oncology. Taxanes are known for their unique mechanism of action involving the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1]

Due to the limited availability of direct experimental data for this compound, these application notes and protocols are based on the reported activity of a structurally related taxane diterpenoid, taxumairone A, also isolated from Taxus mairei, and the general understanding of the taxane class of compounds. Taxumairone A has demonstrated potent cytotoxic activity, suggesting that this compound may exhibit similar properties.[2]

Disclaimer: The experimental protocols and expected outcomes described herein are predictive and based on data from analogous compounds. Researchers should validate these protocols and findings for this compound in their own experimental settings.

Data Presentation

The cytotoxic potential of taxane diterpenoids from Taxus mairei has been demonstrated against human cancer cell lines. The following table summarizes the reported activity of taxumairone A, a proxy for this compound's potential activity.

Compound NameCell LineAssay TypeActivity MetricValueReference
Taxumairone AHuman Colon CarcinomaCytotoxicityED500.1 µg/mL[2]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Screening using Sulforhodamine B (SRB) Assay

This protocol details a method for assessing the cytotoxic effects of this compound on adherent human cancer cell lines. The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein.[3][4]

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO, to create a stock solution)

  • Human cancer cell line (e.g., HT-29 or SW620 human colon carcinoma cells)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom microtiter plates

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from, for example, 0.01 µg/mL to 100 µg/mL.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known cytotoxic agent).

    • Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions.

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Fixation:

    • After the incubation period, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA).

    • Incubate the plates at 4°C for 1 hour to fix the cells.

  • Staining:

    • Wash the plates five times with slow-running tap water to remove TCA and excess medium.

    • Allow the plates to air dry completely.

    • Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Place the plates on a shaker for 5-10 minutes to solubilize the protein-bound dye.

    • Measure the absorbance (optical density, OD) at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration that inhibits cell growth by 50%) from the curve.

Mandatory Visualizations

Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm 9_Deacetyltaxinine_E This compound Microtubules Microtubules 9_Deacetyltaxinine_E->Microtubules Stabilized_Microtubules Stabilized Microtubules Microtubules->Stabilized_Microtubules Stabilization Mitotic_Spindle_Assembly Mitotic Spindle Assembly Stabilized_Microtubules->Mitotic_Spindle_Assembly Disruption Mitotic_Arrest Mitotic Arrest Mitotic_Spindle_Assembly->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow A 1. Seed Cancer Cells in 96-well plates B 2. Incubate for 24h (Cell Adhesion) A->B C 3. Treat with this compound (Serial Dilutions) B->C D 4. Incubate for 48-72h C->D E 5. Fix cells with TCA D->E F 6. Stain with SRB E->F G 7. Wash and Dry F->G H 8. Solubilize Dye with Tris Base G->H I 9. Read Absorbance at 510 nm H->I J 10. Data Analysis (IC50 Determination) I->J

Caption: Workflow for the SRB cytotoxicity assay.

References

Application Notes and Protocols for 9-Deacetyltaxinine E Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for investigating the potential anticancer properties of 9-Deacetyltaxinine E, a diterpenoid isolated from the seeds of Taxus mairei.[1][] The protocols outlined below will guide researchers through initial screening assays to more detailed mechanistic studies, enabling a thorough evaluation of this natural product's therapeutic potential.

Phase 1: Initial Screening for Bioactivity

The primary objective of this phase is to determine if this compound exhibits cytotoxic or anti-proliferative effects against a panel of cancer cell lines.

Experimental Workflow: Phase 1

G cluster_0 Cell Line Selection cluster_1 Compound Preparation cluster_2 In Vitro Cytotoxicity Screening cluster_3 Data Analysis Select Panel of Cancer Cell Lines Select Panel of Cancer Cell Lines Seed Cells in 96-well Plates Seed Cells in 96-well Plates Select Panel of Cancer Cell Lines->Seed Cells in 96-well Plates Select Normal Cell Line (Control) Select Normal Cell Line (Control) Select Normal Cell Line (Control)->Seed Cells in 96-well Plates Dissolve this compound in DMSO Dissolve this compound in DMSO Prepare Serial Dilutions Prepare Serial Dilutions Dissolve this compound in DMSO->Prepare Serial Dilutions Treat with this compound Treat with this compound Prepare Serial Dilutions->Treat with this compound Seed Cells in 96-well Plates->Treat with this compound Incubate for 24, 48, 72 hours Incubate for 24, 48, 72 hours Treat with this compound->Incubate for 24, 48, 72 hours Perform MTT or CellTiter-Glo Assay Perform MTT or CellTiter-Glo Assay Incubate for 24, 48, 72 hours->Perform MTT or CellTiter-Glo Assay Measure Absorbance/Luminescence Measure Absorbance/Luminescence Perform MTT or CellTiter-Glo Assay->Measure Absorbance/Luminescence Calculate % Cell Viability Calculate % Cell Viability Measure Absorbance/Luminescence->Calculate % Cell Viability Determine IC50 Values Determine IC50 Values Calculate % Cell Viability->Determine IC50 Values

Caption: Workflow for initial cytotoxicity screening of this compound.

Protocol 1.1: Cell Viability Assay (MTT)

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[3][4]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa) and a normal cell line (e.g., MCF-10A)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation:

    • Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium containing MTT and add 150 µL of solubilization buffer to each well.

    • Incubate for 2-4 hours at room temperature in the dark to dissolve the formazan (B1609692) crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Table 1. IC50 Values of this compound
Cell LineIncubation Time (h)IC50 (µM)
MCF-72485.3
4852.1
7225.8
A54924>100
4878.4
7245.2
HeLa2492.7
4861.9
7233.6
MCF-10A24>100
48>100
7298.5

Phase 2: Elucidation of the Mechanism of Action

Based on the results from Phase 1, this phase aims to investigate the underlying mechanisms by which this compound induces cell death, focusing on apoptosis and cell cycle arrest.

Experimental Workflow: Phase 2

G cluster_0 Apoptosis Assays cluster_1 Cell Cycle Analysis Treat Cells with IC50 concentration Treat Cells with IC50 concentration Annexin V-FITC/PI Staining Annexin V-FITC/PI Staining Treat Cells with IC50 concentration->Annexin V-FITC/PI Staining Caspase-3/7 Activity Assay Caspase-3/7 Activity Assay Treat Cells with IC50 concentration->Caspase-3/7 Activity Assay Propidium Iodide Staining Propidium Iodide Staining Flow Cytometry Analysis Flow Cytometry Analysis Annexin V-FITC/PI Staining->Flow Cytometry Analysis Flow Cytometry Analysis_CC Flow Cytometry Analysis Propidium Iodide Staining->Flow Cytometry Analysis_CC

Caption: Workflow for investigating the mechanism of action.

Protocol 2.1: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the IC50 concentration of this compound (determined in Phase 1) for 24 and 48 hours.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour.

Data Presentation: Table 2. Apoptotic Cell Population after Treatment
TreatmentTime (h)Viable (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Control2495.22.11.51.2
This compound2470.315.810.43.5
Control4894.12.52.01.4
This compound4845.728.920.15.3
Protocol 2.2: Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.[7][8]

Materials:

  • Cancer cell line of interest

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 and 48 hours.

  • Cell Fixation:

    • Harvest cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the DNA content of the cells by flow cytometry.

Data Presentation: Table 3. Cell Cycle Distribution after Treatment
TreatmentTime (h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control2455.430.114.5
This compound2468.220.511.3
Control4854.829.515.7
This compound4875.115.39.6

Phase 3: Signaling Pathway Analysis

This phase aims to identify the molecular pathways modulated by this compound. Based on the common mechanisms of taxane-related compounds, the MAPK signaling pathway is a plausible target.[9]

Signaling Pathway: MAPK Cascade

G cluster_0 This compound Inhibition? Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival

Caption: Hypothesized modulation of the MAPK signaling pathway.

Protocol 3.1: Western Blot Analysis of MAPK Pathway Proteins

This protocol assesses the phosphorylation status of key proteins in the MAPK pathway to determine if this compound affects their activation.[10][11]

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, anti-p-Raf, anti-Raf, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Protein electrophoresis and blotting equipment

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound at the IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes).

    • Lyse the cells in RIPA buffer.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Data Presentation: Table 4. Relative Phosphorylation of MAPK Pathway Proteins
TreatmentTime (min)p-Raf / Total Raf (Fold Change)p-MEK / Total MEK (Fold Change)p-ERK / Total ERK (Fold Change)
Control01.01.01.0
This compound150.80.60.4
300.60.40.2
600.40.20.1

Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual results will be generated through the execution of the described experimental protocols. The proposed signaling pathway is a hypothesis based on the known activities of related compounds and requires experimental validation.

References

Troubleshooting & Optimization

Technical Support Center: Isolating 9-Deacetyltaxinine E

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation of 9-Deacetyltaxinine E. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the extraction, purification, and characterization of this complex taxoid.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for isolating this compound?

A1: this compound has been successfully isolated from the needles of the Canadian yew (Taxus canadensis) and the seeds of the Chinese yew (Taxus mairei)[1][2]. The concentration of taxoids can vary between different species and even between different parts of the same plant.

Q2: What makes the isolation of this compound particularly challenging?

A2: The primary challenges include:

  • Structural Similarity to Other Taxoids: Taxus species contain a vast number of structurally related taxoids, making the chromatographic separation of this compound from its analogs difficult[3][4].

  • Historical Misidentification: There has been historical confusion between this compound and 10-deacetyltaxinine, emphasizing the need for rigorous spectroscopic analysis for accurate identification[1].

  • Potential for Degradation: Taxoids can be sensitive to acidic and alkaline conditions, as well as high temperatures, which can lead to isomerization or degradation during the extraction and purification process.

Q3: What are the key analytical techniques for identifying this compound?

A3: A combination of spectroscopic methods is essential for the unambiguous identification of this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR, 13C-NMR, HMQC, HMBC, and NOESY experiments are crucial for elucidating the complex structure and stereochemistry[1].

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Fast Atom Bombardment (FABMS) or Electrospray Ionization (ESI-HRMS), is used to determine the exact molecular weight and elemental composition[1][4].

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for the separation and quantification of this compound from crude extracts and for assessing its purity.

Troubleshooting Guides

This section addresses common issues encountered during the isolation of this compound.

Low Yield of Target Compound
Potential Cause Troubleshooting Steps
Incomplete Extraction - Ensure the plant material is finely ground to maximize surface area for solvent penetration.- Consider using ultrasonic-assisted extraction to improve efficiency[5].- Optimize the solid-to-liquid ratio and extraction time.
Degradation during Extraction - Perform extractions at room temperature or below to minimize thermal degradation.- Avoid prolonged exposure to harsh solvents or extreme pH conditions.
Loss during Liquid-Liquid Partitioning - Ensure the pH of the aqueous phase is optimized for the partitioning of this compound into the organic solvent.- Perform multiple extractions with smaller volumes of the organic solvent to improve recovery.
Inefficient Chromatographic Separation - Optimize the mobile phase composition and gradient for better resolution from co-eluting compounds.- Screen different stationary phases (e.g., C18, Phenyl) to find the best selectivity for this compound.
Poor Chromatographic Resolution
Potential Cause Troubleshooting Steps
Co-elution with Structurally Similar Taxoids - Employ high-resolution HPLC columns with smaller particle sizes for enhanced separation efficiency.- Experiment with different mobile phase modifiers (e.g., acids, buffers) to alter selectivity.- Consider using a different chromatographic mode, such as normal-phase chromatography, in addition to reversed-phase.
Broad Peak Shape - Ensure the sample is fully dissolved in the mobile phase before injection.- Reduce the injection volume to avoid column overloading.- Check for and clean any potential blockages in the HPLC system.
Matrix Effects from Crude Extract - Incorporate a solid-phase extraction (SPE) clean-up step before HPLC analysis to remove interfering compounds.
Incorrect Compound Identification
Potential Cause Troubleshooting Steps
Misinterpretation of Spectroscopic Data - Acquire a full suite of 2D NMR data (COSY, HSQC, HMBC) to establish unambiguous correlations.- Compare acquired data with published literature values for this compound.
Isomerization during Isolation - Analyze the stability of the isolated compound under different conditions (pH, temperature, light) to check for the formation of isomers.
Contamination with Other Taxoids - Re-purify the isolated compound using a different chromatographic system to remove any remaining impurities.

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound is not available in a single source, the following generalized methodology is based on established procedures for taxoid extraction and purification.

General Extraction and Preliminary Purification Workflow

Extraction_Workflow Start Dried & Powdered Plant Material (e.g., Taxus canadensis needles) Extraction Methanol (B129727) Extraction (e.g., at room temperature) Start->Extraction Filtration Filtration & Concentration (under reduced pressure) Extraction->Filtration Partitioning Liquid-Liquid Partitioning (e.g., Dichloromethane-Water) Filtration->Partitioning Organic_Phase Dichloromethane Phase (contains taxoids) Partitioning->Organic_Phase Collect organic layer Aqueous_Phase Aqueous Phase (discard) Partitioning->Aqueous_Phase Drying Drying & Evaporation Organic_Phase->Drying Crude_Extract Crude Taxoid Extract Drying->Crude_Extract Silica_Gel Silica (B1680970) Gel Column Chromatography (Gradient elution, e.g., Hexane-Acetone) Crude_Extract->Silica_Gel Fraction_Collection Fraction Collection & TLC Analysis Silica_Gel->Fraction_Collection Combined_Fractions Combine Fractions Containing This compound Fraction_Collection->Combined_Fractions Prep_HPLC Preparative HPLC (e.g., C18 column, Methanol-Water gradient) Combined_Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Generalized workflow for the extraction and purification of this compound.
Detailed Methodologies

1. Extraction:

  • Dried and powdered plant material (e.g., needles of Taxus canadensis) is extracted with methanol at room temperature for an extended period (e.g., 24-48 hours).

  • The extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.

2. Liquid-Liquid Partitioning:

  • The crude methanol extract is suspended in water and partitioned against a non-polar organic solvent such as dichloromethane.

  • The organic phase, containing the taxoids, is collected, dried over anhydrous sodium sulfate, and evaporated to dryness.

3. Silica Gel Column Chromatography:

  • The resulting crude taxoid mixture is subjected to silica gel column chromatography.

  • A gradient elution system, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like acetone (B3395972) or ethyl acetate, is used to separate the taxoids into fractions.

  • Fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • Fractions enriched with this compound are further purified by preparative HPLC.

  • A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water[4].

  • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

5. Structural Elucidation:

  • The purity of the isolated compound is confirmed by analytical HPLC.

  • The structure is unequivocally identified using a combination of 1D and 2D NMR spectroscopy and high-resolution mass spectrometry[1].

Visualization of Key Relationships

Logical Relationship in Taxoid Analysis

Taxoid_Analysis Crude_Extract Crude Taxus Extract Chromatography Chromatographic Separation (Column, HPLC) Crude_Extract->Chromatography Isolated_Fractions Isolated Fractions Chromatography->Isolated_Fractions Purity_Check Purity Assessment (Analytical HPLC) Isolated_Fractions->Purity_Check Structure_ID Structural Identification Purity_Check->Structure_ID NMR NMR Spectroscopy (1H, 13C, 2D) Structure_ID->NMR MS Mass Spectrometry (HRMS) Structure_ID->MS Final_Structure Confirmed Structure of This compound NMR->Final_Structure MS->Final_Structure

Caption: Logical workflow for the analysis and identification of this compound.

References

Technical Support Center: Enhancing 9-Deacetyltaxinine E Yield from Taxus mairei

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and yield enhancement of 9-Deacetyltaxinine E from Taxus mairei.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources in Taxus mairei?

This compound is a taxoid compound found in various parts of the yew tree (Taxus species). Taxoids are a class of diterpenoids, some of which, like Paclitaxel (Taxol), are potent anticancer agents.[1][2] While the bark of Taxus species is a well-known source of taxoids, other parts such as seeds, leaves, and twigs also contain these valuable compounds.[3][4] Specifically, the seeds of Taxus mairei have been identified as a source of this compound.[3]

Q2: What are the primary strategies for improving the yield of this compound?

The primary strategies focus on manipulating the plant's biological processes to increase the production and accumulation of taxoids. These include:

  • Elicitation: Using biotic or abiotic signaling molecules (elicitors) to induce a defense response in the plant or its cell cultures, which often triggers the secondary metabolic pathways responsible for taxoid production.[5][6] Methyl jasmonate (MJ) is a commonly used and effective elicitor.[2]

  • Metabolic Engineering: Genetically modifying Taxus cells to enhance the expression of key enzymes in the taxoid biosynthetic pathway or to suppress competing metabolic pathways.[1][7] This can involve overexpressing genes like taxadiene synthase (TS) and 10-deacetylbaccatin III-10-O-acetyl transferase (DBAT).[1][2]

  • Optimization of Culture and Growth Conditions: Factors such as the plant's age, the season of harvest, and the specific geographic origin can significantly influence the content of active components.[3] For cell cultures, optimizing media composition, pH, and temperature is crucial.[8]

Q3: How does Methyl Jasmonate (MJ) elicitation work?

Methyl Jasmonate (MJ) is a plant hormone that acts as a signaling molecule, typically involved in plant defense against herbivores and pathogens.[9] When applied to Taxus cell cultures, MJ is recognized by cellular receptors, initiating a signal transduction cascade. This cascade activates transcription factors that "turn on" the genes encoding enzymes for the taxoid biosynthesis pathway, leading to increased production and accumulation of compounds like this compound.[6][9]

Troubleshooting Guide

Q1: My this compound yield is consistently low. What are the potential causes?

Several factors could be contributing to low yields. Consider the following:

  • Plant Material: The concentration of taxoids varies significantly based on the plant part used, its age, and the time of year it was harvested. Studies on Taxus chinensis var. mairei have shown that the content of taxol and its precursors is highest in May and June.[10]

  • Extraction Inefficiency: The choice of solvent and extraction method is critical. Ensure your protocol is optimized for taxoid extraction. Inefficient methods can lead to significant loss of the target compound.

  • Cell Line Viability: If using cell cultures, a low-producing or unstable cell line will result in poor yields. It is essential to select and maintain high-yielding cell lines for consistent production.[11]

  • Suboptimal Elicitation: If using elicitors, the concentration, duration of exposure, and the age of the culture at the time of treatment are critical parameters that must be optimized.[8][9]

Q2: Elicitation with Methyl Jasmonate (MJ) is not increasing the yield as expected. What could be wrong?

If MJ treatment is ineffective, investigate these possibilities:

  • Incorrect Concentration: The effect of an elicitor is highly dose-dependent. Concentrations that are too low may not induce a response, while concentrations that are too high can be toxic to the cells and inhibit production.

  • Timing of Application: The growth phase of the cell culture when the elicitor is added can significantly impact the outcome. Elicitation is often most effective during the late exponential or early stationary phase of growth.[9]

  • Duration of Exposure: The length of time cells are exposed to the elicitor needs to be optimized. Prolonged exposure can lead to cellular stress and reduced viability.

  • Cell Line Specificity: Different cell lines can respond differently to the same elicitor. The selected cell line may require a different type of elicitor (e.g., salicylic (B10762653) acid, chitosan, yeast extract) for an optimal response.[2][5]

Q3: I am facing difficulties in quantifying this compound using HPLC. What are some common issues?

Quantification challenges often stem from sample preparation and the analytical method itself.

  • Co-eluting Impurities: Crude extracts from Taxus mairei are complex mixtures containing numerous related taxoids and other metabolites.[3] These can co-elute with your target compound, leading to inaccurate quantification. Improve sample cleanup or adjust the HPLC gradient program to enhance separation.

  • Standard Curve Issues: Ensure your calibration curve is linear over the desired concentration range and prepared accurately using a certified reference standard.[12]

  • Method Sensitivity: The concentration of this compound may be below the detection limit of your current method. Consider using a more sensitive detector, such as a mass spectrometer (LC-MS/MS), for more accurate quantification of low-abundance analytes.[13]

Data Presentation

Table 1: Effect of Common Elicitors on Secondary Metabolite Production in Plant Cultures

Elicitor TypeElicitor ExampleTypical Concentration RangeObserved Effect on Secondary MetabolitesReference
Hormonal Methyl Jasmonate (MJ)10 - 200 µMSignificant increase in taxoids and other phenolics.[2][6]
Hormonal Salicylic Acid (SA)50 - 200 µMCan enhance production of isoflavonoids and other phenolics.[6][9]
Polysaccharide Yeast Extract (YE)0.1 - 1.0 mg/mLEffective in inducing isoflavonoids and stilbenes.[5][9]
Polysaccharide Chitosan50 - 150 mg/LCan increase total isoflavonoid (B1168493) levels significantly.[9]
Heavy Metal Salt Silver Nitrate (AgNO₃)VariesKnown to elicit production of various secondary metabolites.[8]

Note: The optimal concentration and effect are highly dependent on the specific plant species and culture conditions.

Experimental Protocols

Protocol 1: Elicitation of Taxus mairei Cell Suspension Cultures

  • Culture Initiation: Establish a healthy Taxus mairei cell suspension culture in a suitable growth medium (e.g., Gamborg's B5 medium). Maintain the culture on a rotary shaker at 120 rpm in the dark at 25°C.

  • Growth Monitoring: Subculture the cells every 14-21 days. Monitor cell growth by measuring fresh/dry weight to determine the growth curve.

  • Elicitor Preparation: Prepare a 100 mM stock solution of Methyl Jasmonate (MJ) in ethanol (B145695). Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Elicitation: On day 14 of the culture (typically early stationary phase), add the MJ stock solution to the cell culture flasks to achieve a final concentration of 100 µM. An equivalent volume of ethanol should be added to a control flask.

  • Incubation and Harvest: Continue to incubate the elicited and control cultures under the same conditions for an additional 7-10 days.

  • Harvesting: Separate the cells from the medium by vacuum filtration. Freeze both the cells and the medium immediately at -80°C until extraction.

Protocol 2: Extraction and HPLC Quantification of this compound

  • Sample Preparation: Lyophilize (freeze-dry) the harvested cells to determine the dry weight. Grind the dried cells into a fine powder.

  • Extraction: Extract 100 mg of the dried cell powder with 10 mL of methanol (B129727) three times using ultrasonication for 30 minutes per extraction. Combine the methanol extracts and evaporate to dryness under a vacuum.

  • Sample Cleanup: Re-dissolve the dried extract in 1 mL of methanol. Pass the solution through a 0.45 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[10]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water. A typical gradient might be: 0-20 min, 30% acetonitrile; 20-35 min, 30% to 55% acetonitrile; 35-43 min, 55% acetonitrile.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Detection: UV detector set at 232 nm.[10]

    • Quantification: Create a standard curve using a certified reference standard of this compound. Calculate the concentration in the sample by comparing its peak area to the standard curve.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & Culture cluster_treatment Phase 2: Yield Enhancement cluster_analysis Phase 3: Analysis p1 Select High-Yielding Taxus mairei Material (e.g., Seeds, Needles) p2 Establish Cell Suspension Culture p1->p2 t1 Optimize Growth Conditions p2->t1 t2 Apply Elicitor (e.g., Methyl Jasmonate) t1->t2 a1 Harvest Cells and Medium t2->a1 a2 Extraction of Taxoids a1->a2 a3 Purification & Quantification (HPLC / LC-MS) a2->a3 end end a3->end Final Yield Data

Caption: General workflow for enhancing this compound yield.

biosynthesis_pathway ggpp GGPP (Geranylgeranyl Diphosphate) taxadiene Taxadiene ggpp->taxadiene  TS (Taxadiene Synthase) (Rate-limiting step) intermediate Series of Oxygenations & Acylations taxadiene->intermediate Multiple Enzymatic Steps baccatin Baccatin III (Key Precursor) intermediate->baccatin taxoids Paclitaxel & Other Taxoids (e.g., this compound) baccatin->taxoids  DBAT & Other Enzymes

Caption: Simplified taxoid biosynthesis pathway in Taxus species.

elicitation_pathway elicitor Elicitor (e.g., Methyl Jasmonate) receptor Cell Membrane Receptor elicitor->receptor Binding cascade Signal Transduction Cascade (Kinases, Ca²⁺ signaling) receptor->cascade tf Activation of Transcription Factors (TFs) cascade->tf gene Upregulation of Biosynthesis Genes (e.g., TS, DBAT) tf->gene product Increased Production of This compound gene->product

Caption: Elicitor signal transduction pathway for secondary metabolite production.

References

Technical Support Center: Overcoming Low Solubility of 9-Deacetyltaxinine E

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of 9-Deacetyltaxinine E.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural diterpenoid compound isolated from the seeds of Taxus species.[][2] Like other taxanes, it possesses a complex and largely lipophilic structure, which contributes to its low aqueous solubility. This poor solubility can significantly hinder its preclinical evaluation and therapeutic development, impacting bioavailability and limiting formulation options for effective drug delivery.

Q2: What are the general approaches to improve the solubility of poorly soluble compounds like this compound?

Several strategies can be employed to enhance the solubility of hydrophobic drugs. These can be broadly categorized as physical and chemical modifications.[3][4][5] Common approaches include:

  • Co-solvency: Blending water-miscible organic solvents with an aqueous solution to increase the drug's solubility.

  • Use of Surfactants (Micellar Solubilization): Incorporating surfactants that form micelles to encapsulate the hydrophobic drug molecules.

  • Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes with the drug, thereby increasing its apparent solubility.[4][6]

  • Solid Dispersions: Dispersing the drug in a solid hydrophilic carrier at the molecular level.

  • Particle Size Reduction: Increasing the surface area of the drug particles through techniques like micronization or nanosuspension.

  • Lipid-Based Formulations: Developing formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS).

  • Prodrug Approach: Modifying the chemical structure of the drug to a more soluble form that converts back to the active compound in the body.[3]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: My stock solution of this compound in a common organic solvent (e.g., DMSO, Ethanol) is not stable and precipitates over time.

  • Possible Cause: The concentration of this compound exceeds its equilibrium solubility in the chosen solvent, leading to supersaturation and eventual precipitation.

  • Troubleshooting Steps:

    • Determine the solubility limit: Conduct a simple experiment to find the approximate solubility of this compound in your solvent. Prepare a series of concentrations and observe for precipitation after a set period (e.g., 24 hours) at your storage temperature.

    • Use a co-solvent system: A mixture of solvents can sometimes provide better solubility and stability than a single solvent. For example, a combination of DMSO and PEG 400 might be more effective.

    • Prepare fresh solutions: If long-term stability is an issue, prepare stock solutions fresh before each experiment.

    • Store at appropriate temperatures: While refrigeration can slow degradation, it can also decrease the solubility of some compounds. Evaluate stability at both room temperature and 4°C.

Issue 2: When I dilute my organic stock solution of this compound into an aqueous buffer for my in vitro assay, the compound immediately precipitates.

  • Possible Cause: This is a common issue for poorly soluble compounds. The aqueous buffer cannot maintain the drug in solution once the organic solvent concentration is significantly lowered.

  • Troubleshooting Steps:

    • Incorporate a solubilizing excipient in the final aqueous medium:

      • Surfactants: Add a biocompatible surfactant like Polysorbate 80 (Tween® 80) or Cremophor® EL to the aqueous buffer before adding the drug stock solution. The surfactant concentration should be above its critical micelle concentration (CMC).

      • Cyclodextrins: Include a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in the aqueous medium to form an inclusion complex with this compound.

    • Reduce the final concentration of the compound: Your target concentration in the assay may be above the aqueous solubility limit, even with excipients. Determine the maximum achievable concentration that remains soluble.

    • Optimize the dilution process: Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate rapid dispersion and interaction with solubilizing agents.

Data Presentation: Solubility of Taxane Analogs

Table 1: Aqueous Solubility of Paclitaxel (B517696) and Docetaxel

CompoundAqueous Solubility (µg/mL)Reference
Paclitaxel0.35 - 0.7[5]
Docetaxel3 - 25[5]

Table 2: Examples of Solubilization Enhancement for Taxanes

Formulation ApproachTaxaneSolvent/Excipient SystemAchieved Solubility (mg/mL)Reference
MicroemulsionDocetaxelCapryol 90 / Cremophor RH 40 / Transcutol / Water~30[6]
NanomicellesPaclitaxelRubusoside (RUB) at 40% w/v~6.3[7]
Inclusion ComplexationPaclitaxelHydroxypropyl-β-cyclodextrin (HP-β-CD)Varies with HP-β-CD conc.
Co-solvency (Commercial)PaclitaxelCremophor® EL / Dehydrated Ethanol (1:1, v/v)-
Co-solvency (Commercial)DocetaxelPolysorbate 80 / Dehydrated Ethanol (50:50, v/v)-[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation using a Co-solvent and Surfactant System

This protocol is a general guideline for preparing an aqueous formulation suitable for in vitro studies.

  • Preparation of the Vehicle:

    • Prepare a vehicle solution consisting of 5% (v/v) DMSO, 5% (v/v) Polysorbate 80 (Tween® 80), and 90% (v/v) saline (0.9% NaCl).

    • To do this, first add the Polysorbate 80 to the saline and mix thoroughly. Then, slowly add the DMSO while stirring.

  • Preparation of the this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.

  • Preparation of the Final Formulation:

    • Slowly add the this compound stock solution dropwise to the prepared vehicle while vortexing.

    • The final concentration of the drug will depend on the dilution factor. For example, to achieve a 100 µg/mL final concentration from a 10 mg/mL stock, you would add 10 µL of the stock to 990 µL of the vehicle.

    • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the final drug concentration may be too high, or the vehicle composition may need further optimization.

Protocol 2: Preparation of a this compound Formulation using Cyclodextrin Complexation

This protocol outlines the preparation of a formulation using hydroxypropyl-beta-cyclodextrin (HP-β-CD) via the co-solvent lyophilization method.

  • Preparation of Solutions:

    • Prepare a solution of HP-β-CD in water (e.g., 20% w/v).

    • In a separate vial, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., tert-butyl alcohol or acetonitrile).

  • Complexation:

    • While stirring the HP-β-CD solution vigorously, add the drug solution drop-wise.

    • Continue stirring the resulting mixture at room temperature for 24-48 hours to allow for complete inclusion complex formation.

  • Lyophilization (Freeze-Drying):

    • Freeze the solution at -80°C until completely solid.

    • Lyophilize the frozen mixture for 48-72 hours until a dry, fluffy powder is obtained.

  • Reconstitution:

    • Reconstitute the lyophilized powder with the required volume of water for injection (WFI) or saline prior to use. The resulting solution should be clear.

Visualizations

experimental_workflow cluster_prep Preparation cluster_formulation Formulation cluster_analysis Analysis drug This compound (Solid) stock High Concentration Stock Solution drug->stock solvent Organic Solvent (e.g., DMSO) solvent->stock final_formulation Final Formulation (Diluted & Solubilized) stock->final_formulation Slow Addition & Mixing vehicle Aqueous Vehicle (with excipients) vehicle->final_formulation invitro In Vitro Assay final_formulation->invitro

Caption: Workflow for preparing a this compound formulation for in vitro testing.

troubleshooting_logic cluster_solutions Potential Solutions start Precipitation Observed in Aqueous Buffer? add_surfactant Incorporate Surfactant (e.g., Tween® 80) start->add_surfactant add_cyclodextrin Add Cyclodextrin (e.g., HP-β-CD) start->add_cyclodextrin reduce_conc Lower Final Drug Concentration start->reduce_conc optimize_dilution Optimize Dilution Method start->optimize_dilution result Clear Solution (Ready for Assay) add_surfactant->result add_cyclodextrin->result reduce_conc->result optimize_dilution->result

Caption: Troubleshooting logic for addressing precipitation upon aqueous dilution.

References

Technical Support Center: 9-Deacetyltaxinine E Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability and degradation of 9-Deacetyltaxinine E in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of this compound in solution?

The stability of this compound, like many complex pharmaceutical compounds, is susceptible to several factors. The most critical include pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] The molecular structure of the drug substance dictates its susceptibility to different degradation pathways such as hydrolysis, oxidation, thermolysis, or photolysis.[4]

Q2: How does pH affect the stability of this compound solutions?

Extreme pH conditions, both acidic and basic, can catalyze hydrolytic degradation of susceptible functional groups within the molecule.[2][5] For many pharmaceutical compounds, neutral or slightly acidic pH conditions are often optimal for stability.[2][6] It is crucial to determine the optimal pH range for this compound to ensure its stability during storage and experimental use.[2]

Q3: What is the expected impact of temperature on the degradation of this compound?

Elevated temperatures typically accelerate the rate of chemical degradation.[7][8] The effect of temperature is significant and should be carefully controlled during storage and handling of this compound solutions.[9] Long-term storage should be at recommended low temperatures, and exposure to higher temperatures, even for short periods, can lead to the formation of degradation products.[7]

Q4: What are forced degradation studies, and why are they important for this compound?

Forced degradation, or stress testing, involves exposing the drug substance to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, light) to accelerate its degradation.[1][4] These studies are crucial for several reasons:

  • To identify potential degradation products and degradation pathways.[3][4]

  • To develop and validate stability-indicating analytical methods that can separate and quantify the active pharmaceutical ingredient from its degradation products.[4][10]

  • To understand the intrinsic stability of the molecule, which helps in the development of stable formulations and the determination of appropriate storage conditions.[3][4]

Q5: What analytical techniques are recommended for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) is one of the most widely used techniques for stability testing due to its high sensitivity, accuracy, and ability to separate the active ingredient from its degradation products.[11] Other techniques such as mass spectrometry (MS) can be used in conjunction with HPLC to identify the structure of unknown degradation products.[12] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed structural information about any degradation products formed.[11]

Troubleshooting Guides

Issue: Rapid Degradation of this compound Standard Solution

If you observe a rapid loss of purity or concentration in your this compound standard solution, consider the following troubleshooting steps:

  • Verify Solvent Purity: Impurities in the solvent can initiate or catalyze degradation. Use high-purity, HPLC-grade solvents.

  • Check pH of the Solution: Ensure the pH of your solution is within a stable range for this compound. If the solvent is not buffered, consider preparing your solutions in a suitable buffer system.[2]

  • Control Temperature: Prepare and store your solutions at the recommended low temperature. Avoid repeated freeze-thaw cycles.

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

  • De-gas Solvents: Dissolved oxygen in the solvent can lead to oxidative degradation. De-gassing the solvent before use can mitigate this.

Issue: Unexpected Peaks in the Chromatogram

The appearance of new peaks in your chromatogram during a stability study of this compound likely indicates the formation of degradation products.

  • Conduct a Forced Degradation Study: Perform a forced degradation study to intentionally generate degradation products. This can help confirm if the unexpected peaks correspond to known degradants.[4]

  • Use a Stability-Indicating Method: Ensure your analytical method is "stability-indicating," meaning it can resolve the main peak from all potential degradation products.[4]

  • Peak Identification: Utilize techniques like LC-MS or NMR to identify the structure of the unknown compounds corresponding to the new peaks.

  • Evaluate Blank Solutions: Analyze your solvent blank to ensure the unexpected peaks are not originating from the solvent or sample matrix.

Experimental Protocols

Protocol: Preliminary Forced Degradation Study for this compound

Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70 °C).

    • Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp or daylight).

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a suitable HPLC method. Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the main this compound peak.

  • Data Analysis: Calculate the percentage degradation of this compound and the relative peak areas of the degradation products at each time point.

Data Presentation

Table 1: Summary of this compound Degradation under Various Stress Conditions (Template)

Stress ConditionIncubation Time (hours)% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl (60 °C)0
2
4
8
24
0.1 M NaOH (RT)0
2
4
8
24
3% H₂O₂ (RT)0
2
4
8
24
Thermal (70 °C)0
2
4
8
24
Photolytic0
2
4
8
24

Table 2: Influence of pH on the Stability of this compound at a Constant Temperature (Template)

pHInitial Concentration (µg/mL)Concentration at 24h (µg/mL)Concentration at 48h (µg/mL)Concentration at 72h (µg/mL)% Degradation at 72h
3
4
5
6
7
8
9

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Stock Solution of This compound apply_stress Expose Stock Solution to Various Stress Conditions prep_stock->apply_stress prep_stress Prepare Stress Condition Solutions (Acid, Base, Oxidant) prep_stress->apply_stress incubate Incubate at Defined Temperature and Time Points apply_stress->incubate sample Withdraw and Prepare Samples (Neutralize, Dilute) incubate->sample hplc Analyze by Stability-Indicating HPLC Method sample->hplc data Collect and Analyze Chromatographic Data hplc->data identify Identify Degradation Products (LC-MS, NMR) data->identify pathway Elucidate Degradation Pathways identify->pathway

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_tree start Unexpected Degradation Observed check_solution Check Solution Preparation and Storage Conditions start->check_solution is_ph_ok Is pH of the solution within the optimal range? check_solution->is_ph_ok is_temp_ok Is storage temperature correct and stable? is_ph_ok->is_temp_ok Yes adjust_ph Adjust pH with a suitable buffer system is_ph_ok->adjust_ph No is_light_prot Is the solution protected from light? is_temp_ok->is_light_prot Yes adjust_temp Ensure proper storage at recommended temperature is_temp_ok->adjust_temp No check_solvent Check Solvent Purity and for Peroxides is_light_prot->check_solvent Yes use_amber_vials Use amber vials or protect from light is_light_prot->use_amber_vials No reprepare Re-prepare Solution with High-Purity Solvent and Buffer check_solvent->reprepare further_investigation Further Investigation Needed (e.g., Forced Degradation Study) check_solvent->further_investigation problem_solved Problem Resolved reprepare->problem_solved adjust_ph->reprepare adjust_temp->reprepare use_amber_vials->reprepare

References

Technical Support Center: 9-Deacetyltaxinine E Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 9-Deacetyltaxinine E.

Troubleshooting Guides

Issue 1: No Crystals Are Forming

Question: I have prepared a supersaturated solution of this compound, but no crystals have formed even after an extended period. What should I do?

Answer:

The absence of crystal formation, or nucleation, is a common challenge in crystallization. Several factors could be contributing to this issue. Here is a step-by-step troubleshooting guide:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites.

    • Seeding: If you have a previous crystal of this compound, add a tiny amount to the solution to act as a seed crystal.

    • Sonication: Place the flask in an ultrasonic bath for a short period. The energy from sonication can sometimes induce nucleation.

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate the solvent by passing a gentle stream of nitrogen or air over the solution or by using a rotary evaporator at low speed and gentle vacuum.

    • Cooling: If the solution was prepared at an elevated temperature, try cooling it further in an ice bath or refrigerator. Be cautious, as rapid cooling can lead to the formation of small, impure crystals.

  • Re-evaluate Solvent System:

    • The current solvent may be too good a solvent for this compound. Consider adding an anti-solvent (a solvent in which the compound is poorly soluble but is miscible with the primary solvent) dropwise until turbidity persists.

Logical Troubleshooting Flow for "No Crystal Formation"

No_Crystals start Start: No Crystals Formed induce_nucleation Attempt to Induce Nucleation (Scratch, Seed, Sonicate) start->induce_nucleation crystals_formed_1 Crystals Formed? induce_nucleation->crystals_formed_1 increase_supersaturation Increase Supersaturation (Slow Evaporation or Cooling) crystals_formed_1->increase_supersaturation No end_success Success: Collect Crystals crystals_formed_1->end_success Yes crystals_formed_2 Crystals Formed? increase_supersaturation->crystals_formed_2 change_solvent Re-evaluate Solvent System (Add Anti-solvent) crystals_formed_2->change_solvent No crystals_formed_2->end_success Yes crystals_formed_3 Crystals Formed? change_solvent->crystals_formed_3 crystals_formed_3->end_success Yes end_failure Failure: Re-dissolve and Try a Different Solvent System crystals_formed_3->end_failure No

Caption: Troubleshooting workflow for when no crystals are forming.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Question: My this compound is precipitating as an oil or a goo-like substance. How can I obtain solid crystals?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.[1] This often happens when the solution is too concentrated or cooled too quickly, and the melting point of the impure solid is below the temperature of the solution.[1]

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to dilute the solution slightly. This will lower the saturation point and may prevent oiling out upon cooling.

  • Slower Cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow down heat loss. A slower cooling rate provides more time for ordered crystal lattice formation.

  • Change Solvent System: The polarity of the solvent might be too similar to that of your compound. Try a less polar solvent system, or a mixture of solvents.

Experimental Workflow for Overcoming "Oiling Out"

Oiling_Out start Start: Compound has 'Oiled Out' heat_redissolve Heat to Re-dissolve the Oil start->heat_redissolve add_solvent Add a Small Amount of Additional Solvent heat_redissolve->add_solvent slow_cool Cool the Solution Very Slowly add_solvent->slow_cool check_crystals Crystals Formed? slow_cool->check_crystals oiled_out_again Oiled Out Again? check_crystals->oiled_out_again No end_success Success: Collect Crystals check_crystals->end_success Yes oiled_out_again->slow_cool No change_solvent Change Solvent System and Repeat oiled_out_again->change_solvent Yes change_solvent->heat_redissolve

Caption: Experimental workflow for addressing the issue of a compound "oiling out".

Issue 3: Crystals Are Too Small or Form Too Rapidly

Question: I am getting crystals, but they are very fine needles or a powder. How can I grow larger, higher-quality crystals?

Answer:

The rapid formation of small crystals suggests that the solution is too supersaturated, leading to rapid nucleation rather than slow crystal growth.[1]

  • Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the compound initially. This will result in a less supersaturated solution upon cooling.

  • Slower Cooling/Evaporation:

    • Cooling: If using cooling crystallization, ensure the cooling process is as slow as possible. A dewar with an appropriate solvent or an insulated container can help achieve this.

    • Evaporation: For evaporative crystallization, reduce the rate of evaporation by partially covering the container.

  • Use a Solvent System that Promotes Slower Growth: Experiment with solvent mixtures that provide slightly higher solubility, leading to a slower approach to supersaturation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal solvent characteristics for crystallizing this compound?

A1: The ideal solvent should have high solubility for this compound at elevated temperatures and low solubility at lower temperatures. It should also be relatively volatile for easy removal after crystallization. Given that this compound is a complex diterpenoid, solvent systems like acetone/hexane, ethyl acetate/heptane, or methanol/water mixtures are good starting points.

Q2: How can I assess the purity of my this compound crystals?

A2: The purity of the crystals can be determined by several analytical techniques:

  • Melting Point: Pure crystalline solids have a sharp melting point range.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method to detect impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual solvent or impurities.

Q3: My crystal yield is very low. How can I improve it?

A3: A low yield can be due to several factors:

  • Incomplete Crystallization: More compound may still be dissolved in the mother liquor. Try to further concentrate the mother liquor to obtain a second crop of crystals.

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of the compound remaining in solution even after cooling.[1]

  • Premature Filtration: Ensure that crystallization is complete before filtering.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents at Different Temperatures

Solvent SystemTemperature (°C)Solubility (mg/mL)
Acetone2525
05
Ethyl Acetate2518
03
Methanol2515
02
Dichloromethane2540
010
Hexane25< 0.1
0< 0.1
Water25< 0.01
0< 0.01

Note: This data is illustrative and should be experimentally determined.

Table 2: Recommended Starting Solvent Systems for Crystallization Trials

Primary SolventAnti-SolventRatio (v/v)Method
AcetoneHexaneStart with 1:1, add hexaneVapor Diffusion / Anti-solvent
Ethyl AcetateHeptaneStart with 1:2, add heptaneAnti-solvent
MethanolWaterStart with 10:1, add waterAnti-solvent
DichloromethanePentaneStart with 1:1, add pentaneVapor Diffusion / Anti-solvent

Experimental Protocols

Protocol 1: Slow Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., hot acetone) by gently heating and stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow down the cooling process, the flask can be placed in an insulated container.

  • Further Cooling: Once at room temperature, transfer the flask to a refrigerator or an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude this compound in a small amount of a "good" solvent (e.g., dichloromethane) at room temperature.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (an anti-solvent, e.g., hexane) dropwise with constant stirring until the solution becomes slightly turbid.

  • Re-dissolution: Add a few drops of the "good" solvent to just re-dissolve the precipitate.

  • Crystallization: Cover the container and let it stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable for solubility.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Slow Cooling Crystallization protocol.

References

Technical Support Center: Optimization of 9-Deacetyltaxinine E Dosage in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of 9-Deacetyltaxinine E in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is a natural diterpenoid compound isolated from plants of the Taxus genus. As a member of the taxane (B156437) family, its primary mechanism of action is expected to be the stabilization of microtubules.[1] This interference with microtubule dynamics disrupts the normal function of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1]

Q2: How should I prepare a stock solution of this compound for cell culture experiments?

A2: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C. When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is a typical starting concentration range for this compound in a cytotoxicity assay?

A3: For a novel taxane derivative, it is advisable to start with a broad concentration range to determine the half-maximal inhibitory concentration (IC50). A logarithmic or semi-logarithmic dilution series is recommended. A suggested starting range could be from 0.1 nM to 100 µM. This wide range will help in identifying the dynamic window of the compound's cytotoxic effects.

Q4: Which cell lines are appropriate for testing the efficacy of this compound?

A4: The choice of cell line will depend on the research focus. Since taxanes are widely used in cancer chemotherapy, various cancer cell lines are relevant. It is advisable to include cell lines with known sensitivity and resistance to other taxanes like paclitaxel (B517696) or docetaxel (B913) to assess the potential of this compound to overcome resistance mechanisms. Examples of commonly used cell lines for taxane studies include breast cancer (e.g., MCF-7, MDA-MB-231), ovarian cancer (e.g., OVCAR-3, SKOV-3), and lung cancer (e.g., A549, H460) cell lines.

Q5: How long should I expose the cells to this compound?

A5: The optimal exposure time can vary between cell lines and is dependent on their doubling time. A common starting point is to assess cytotoxicity at 24, 48, and 72 hours of continuous exposure.[2] Time-course experiments are crucial to understand the kinetics of the cytotoxic response.

Troubleshooting Guides

Issue 1: No significant cytotoxicity observed even at high concentrations.
Possible Cause Troubleshooting Step
Compound Insolubility Ensure the stock solution is fully dissolved. Briefly vortex before making dilutions. Check for precipitation in the culture medium after adding the compound. If precipitation occurs, consider using a lower final concentration of the compound or a different solvent system (with appropriate controls).
Cell Line Resistance The chosen cell line may be inherently resistant to taxanes. This could be due to overexpression of drug efflux pumps (e.g., P-glycoprotein), mutations in tubulin, or alterations in apoptotic pathways. Try testing on a panel of different cell lines, including some known to be sensitive to taxanes.
Incorrect Dosage Range The effective concentration might be higher than the tested range. Consider extending the concentration range in your next experiment.
Short Exposure Time The cytotoxic effects may require a longer incubation period to manifest. Extend the exposure time (e.g., up to 96 hours) and perform a time-course analysis.
Compound Degradation Ensure the stock solution has been stored properly (-20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Issue 2: High variability between replicate wells in the cytotoxicity assay.
Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each set of wells. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.
Edge Effects The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. To minimize this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or medium.
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of cells and compound dilutions.
Compound Precipitation Visually inspect the wells for any signs of compound precipitation after addition to the medium.
Issue 3: Discrepancy between expected and observed effects on the cell cycle.
Possible Cause Troubleshooting Step
Suboptimal Compound Concentration The concentration used may be too low to induce a significant G2/M arrest or too high, leading to rapid apoptosis or necrosis without a clear cell cycle block. Perform a dose-response analysis for cell cycle effects around the determined IC50 value.
Inappropriate Time Point for Analysis The peak of G2/M arrest may occur at a specific time point post-treatment. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time for observing cell cycle arrest.
Cell Line Specific Behavior Some cell lines may not exhibit a classic G2/M arrest in response to taxanes and may undergo alternative cell fates.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50%.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle distribution.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Quantitative Data Summary

The following tables contain hypothetical data for illustrative purposes.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (nM)
MCF-7Breast4815.2
MDA-MB-231Breast4825.8
OVCAR-3Ovarian488.9
A549Lung4832.1

Table 2: Hypothetical Cell Cycle Distribution in A549 Cells after 24h Treatment

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.328.116.6
10 nM this compound48.225.526.3
30 nM this compound35.115.749.2
100 nM this compound20.48.970.7

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Assays cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with Serial Dilutions prep_stock->treat_cells seed_cells Seed Cells in Microplates seed_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) incubate->cell_cycle_assay pathway_analysis Signaling Pathway Analysis (Western Blot) incubate->pathway_analysis calc_ic50 Calculate IC50 viability_assay->calc_ic50 analyze_cell_cycle Analyze Cell Cycle Distribution cell_cycle_assay->analyze_cell_cycle analyze_pathways Analyze Protein Expression pathway_analysis->analyze_pathways

Figure 1: Experimental workflow for dosage optimization.

taxane_signaling cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Control cluster_apoptosis Apoptotic Pathways taxane This compound (Taxane) microtubule Microtubule Stabilization taxane->microtubule mitotic_spindle Mitotic Spindle Dysfunction microtubule->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest jnk_pathway JNK Pathway Activation g2m_arrest->jnk_pathway caspase_activation Caspase Activation (e.g., Caspase-2, -3, -9) g2m_arrest->caspase_activation jnk_pathway->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Figure 2: General signaling pathway for taxanes.

References

Technical Support Center: Reducing Off-Target Effects of 9-Deacetyltaxinine E

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-Deacetyltaxinine E. This guide provides troubleshooting advice and detailed protocols to help you identify, understand, and mitigate potential off-target effects during your experiments. Given that this compound is a novel taxane (B156437) derivative, a comprehensive understanding of its off-target profile is crucial for accurate interpretation of experimental results and successful therapeutic development.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern for a novel taxane derivative like this compound?

A1: Off-target effects are unintended interactions of a drug with cellular components other than its primary therapeutic target. For taxanes, the primary on-target effect is the stabilization of microtubules. However, off-target binding can lead to misleading experimental outcomes, cellular toxicity, and adverse effects that are unrelated to microtubule stabilization.[1] Minimizing these effects is critical for developing a safe and effective therapeutic agent.

Q2: I'm observing significant cytotoxicity at concentrations where the on-target (microtubule stabilization) effect is minimal. Could this be due to off-target effects?

A2: Yes, this is a strong indicator of potential off-target toxicity. If the observed cellular phenotype (e.g., apoptosis, cell cycle arrest at a different phase than G2/M) does not correlate with the known on-target mechanism of taxanes, it is crucial to investigate off-target interactions.[1] A systematic approach to deconvolve these effects is recommended.

Q3: How can I proactively minimize off-target effects in my experimental design?

A3: Several strategies can be employed:

  • Dose-Response Studies: Use the lowest effective concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-target proteins.

  • Use of Control Compounds: Include structurally related but inactive analogs of this compound as negative controls. This can help determine if the observed effects are due to the specific chemical scaffold.

  • Orthogonal Validation: Use alternative methods to validate the on-target effect, such as using another microtubule-stabilizing agent with a different chemical structure.

Q4: What are the initial steps to identify the potential off-target proteins of this compound?

A4: A combination of computational and experimental approaches is recommended:

  • In Silico Prediction: Utilize computational tools to predict potential off-target interactions based on the chemical structure of this compound. These tools compare the structure to databases of known protein-ligand interactions.[2][3][4]

  • Biochemical Screening: Perform broad-panel screening, such as a kinase profiling assay, to identify interactions with common off-target protein families.[5]

  • Cell-Based Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm direct binding of this compound to suspected off-targets in a cellular context.[6][7][8]

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps
Inconsistent results between different cell lines. Off-target protein expression may vary between cell lines.1. Confirm the expression levels of the primary target (β-tubulin) and any identified off-targets in all cell lines using Western blot or qPCR.2. Correlate the cellular response to this compound with the expression levels of the off-target protein.
Observed phenotype does not match the expected G2/M cell cycle arrest typical of taxanes. An off-target protein may be influencing a different cellular pathway, such as a signaling kinase involved in cell cycle progression.1. Perform a kinase profiling screen to identify potential off-target kinases.2. If a kinase is identified, use a known selective inhibitor for that kinase to see if it phenocopies the effects of this compound.3. Use genetic knockdown (siRNA) or knockout (CRISPR) of the suspected off-target to see if it rescues the phenotype.
High background or false positives in a biochemical screen (e.g., kinase assay). Compound interference with the assay technology (e.g., fluorescence quenching) or non-specific inhibition due to compound aggregation.[9]1. Run a control experiment without the enzyme to check for direct compound interference with the detection reagents.2. Test the compound in a counterscreen with an unrelated enzyme to assess promiscuity.3. Determine the solubility of this compound in the assay buffer.[9]
No thermal shift observed in CETSA with a suspected off-target. The off-target protein may not be stabilized upon binding, the inhibitor may not be cell-permeable, or the inhibitor concentration is too low.[7]1. Confirm target engagement using an alternative method like affinity purification-mass spectrometry.2. Verify cell permeability of this compound.3. Optimize the heating conditions and test a higher concentration of the compound.[7]

Data Presentation

Table 1: Hypothetical Kinase Profiling Results for this compound (1 µM)

Kinase Target% InhibitionOn-Target/Off-Target
CDK185%Off-Target
CDK978%Off-Target
Aurora A15%Off-Target
EGFR5%Off-Target
VEGFR28%Off-Target

Table 2: Cellular Thermal Shift Assay (CETSA) Data for a Suspected Off-Target (CDK1)

TreatmentApparent Melting Temp (Tagg)Thermal Shift (ΔTagg)
Vehicle (DMSO)51.5 °C-
This compound (10 µM)55.0 °C+3.5 °C

Experimental Protocols

Protocol 1: Broad-Panel Kinase Profiling (Radiometric Assay)

Objective: To identify potential off-target kinase interactions of this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to achieve the desired screening concentrations.

  • Assay Plate Setup: In a multi-well plate, add the kinase reaction buffer, the specific kinase from a broad panel (e.g., >400 kinases), and the diluted this compound or DMSO control.

  • Incubation: Incubate at room temperature to allow for inhibitor binding to the kinases.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.

  • Reaction Termination: Stop the reaction using a stop solution.

  • Detection: Transfer the reaction mixture to a phosphocellulose filter plate. Wash away unincorporated [γ-³³P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each kinase compared to the DMSO control.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement of this compound with a suspected off-target protein in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control (DMSO) for a specified duration.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Separation of Soluble Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting with a specific antibody.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature indicates target engagement.[7]

Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS)

Objective: To identify the binding partners of this compound in an unbiased manner.[10][11]

Methodology:

  • Probe Synthesis: Synthesize a derivative of this compound that is conjugated to an affinity tag (e.g., biotin) or immobilized on a resin.

  • Cell Lysate Incubation: Incubate the affinity probe with cell lysates to allow for the binding of target and off-target proteins.

  • Affinity Purification: Purify the protein-probe complexes using the affinity tag (e.g., with streptavidin beads for a biotinylated probe).[10]

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[10]

  • Data Analysis: Compare the identified proteins from the this compound probe pulldown with those from a control pulldown (e.g., beads alone or a control compound) to identify specific binding partners.

Mandatory Visualizations

Experimental_Workflow_for_Off_Target_Identification cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Screening cluster_cellular Cellular Validation in_silico Computational Modeling kinase_profiling Kinase Profiling in_silico->kinase_profiling Predicts Candidates cetsa CETSA kinase_profiling->cetsa Identifies 'Hits' ap_ms AP-MS ap_ms->cetsa Unbiased ID phenotypic_assay Phenotypic Assays cetsa->phenotypic_assay Confirms Binding

Caption: Workflow for identifying off-target effects of this compound.

CETSA_Workflow start Intact Cells treat Treat with this compound or Vehicle (DMSO) start->treat heat Apply Temperature Gradient treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to Pellet Aggregated Proteins lyse->centrifuge collect Collect Soluble Fraction (Supernatant) centrifuge->collect detect Western Blot for Target Protein collect->detect analyze Analyze Thermal Shift (ΔTagg) detect->analyze

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Caption: Hypothetical signaling pathway showing an off-target effect of this compound.

References

Technical Support Center: Purification of 9-Deacetyltaxinine E

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the purification of 9-Deacetyltaxinine E. As specific literature on the purification of this compound is limited, this guide leverages established protocols for the broader family of taxanes, which share structural similarities and purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: Based on the purification of structurally similar taxoids, the most common methods involve a combination of chromatographic techniques. These typically include:

  • Initial Extraction: Extraction from the source material, such as Taxus mairei, is often performed using solvents like ethanol (B145695) or methanol, followed by liquid-liquid partitioning (e.g., with chloroform) to separate compounds based on polarity.

  • Column Chromatography: Repeated column chromatography is a primary purification step. Normal-phase chromatography using silica (B1680970) gel is common, as is size-exclusion chromatography with resins like Sephadex LH-20.[1]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for the final purification of taxanes, offering high resolution to separate closely related analogs.

Q2: What are the likely impurities I might encounter when purifying this compound from Taxus mairei?

A2: Extracts from Taxus mairei are complex mixtures. Potential impurities that may co-elute with this compound include:

  • Other Taxoids: Numerous other taxane (B156437) analogs with similar structures and polarities are present, such as paclitaxel, 10-deacetylbaccatin III, and cephalomannine.[2]

  • Flavonoids: Taxus mairei is rich in flavonoids, which can be co-extracted.[2][3]

  • Polysaccharides: These can be present in the initial extract and may interfere with chromatographic separation.[2]

  • Chlorophyll (B73375): In extractions from needles or twigs, chlorophyll is a common impurity that is typically removed in early purification steps.

Q3: What are the stability concerns for this compound during purification?

  • Extreme pH: Both strongly acidic and alkaline conditions can lead to degradation or isomerization of taxanes. It is generally recommended to work at or near neutral pH.

  • High Temperatures: Elevated temperatures can cause degradation. Therefore, it is crucial to perform purification steps at room temperature or below, and to evaporate solvents under reduced pressure at low temperatures.

Troubleshooting Guides

Issue 1: Poor Separation of this compound from Other Taxoids

Symptoms:

  • Co-elution of peaks in HPLC chromatograms.

  • Low purity of the final product as determined by analytical methods (e.g., NMR, MS).

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Stationary Phase For RP-HPLC, if a standard C18 column does not provide adequate separation, consider using a column with a different selectivity, such as a pentafluorophenyl (PFP) stationary phase, which has shown good results for separating taxane analogs.
Suboptimal Mobile Phase Systematically optimize the mobile phase composition. For RP-HPLC, fine-tune the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water. The addition of a small amount of a modifier, such as acetic acid (e.g., 0.05%), can sometimes improve peak shape and resolution.
Gradient Elution Not Optimized If using gradient elution, adjust the gradient slope and duration. A shallower gradient can often improve the resolution of closely eluting compounds.
Overloading the Column Injecting too much sample can lead to broad, overlapping peaks. Reduce the sample load on your preparative or semi-preparative HPLC column.
Issue 2: Low Yield of this compound

Symptoms:

  • The final isolated amount of the compound is significantly lower than expected from the initial crude extract.

Possible Causes & Solutions:

CauseRecommended Solution
Degradation During Purification As mentioned, taxanes can be unstable. Ensure all purification steps are carried out at controlled temperatures and avoid extreme pH. Use fresh, high-purity solvents to minimize the presence of reactive impurities.
Adsorption onto Stationary Phase The compound may be irreversibly adsorbed onto the chromatographic media, particularly with highly active silica gel. Deactivating the silica gel by adding a small percentage of water or triethylamine (B128534) to the mobile phase in normal-phase chromatography can mitigate this.
Incomplete Elution from the Column Ensure that the mobile phase is strong enough to elute the compound of interest completely. After the main peak has eluted, wash the column with a much stronger solvent to check for any retained compound.
Multiple Purification Steps Each purification step will inevitably lead to some loss of product. Streamline the purification workflow to minimize the number of steps required to achieve the desired purity.

Experimental Protocols

Protocol 1: General Workflow for Purification of this compound

This protocol is a generalized procedure based on methods used for other taxoids and should be optimized for this compound.

G cluster_0 Extraction & Partitioning cluster_1 Chromatographic Purification cluster_2 Final Product A 1. Extraction (e.g., Ethanol extraction of Taxus mairei biomass) B 2. Concentration (Evaporation of solvent under reduced pressure) A->B C 3. Liquid-Liquid Partitioning (e.g., Chloroform-Water) B->C D 4. Organic Phase Collection (Contains taxoids) C->D E 5. Silica Gel Column Chromatography (Gradient elution with Hexane-Ethyl Acetate) D->E F 6. Size-Exclusion Chromatography (e.g., Sephadex LH-20 with Methanol) E->F G 7. Preparative RP-HPLC (e.g., C18 column with Acetonitrile-Water gradient) F->G H 8. Fraction Collection & Purity Analysis G->H I 9. Pure this compound H->I

Caption: General purification workflow for this compound.

Protocol 2: Troubleshooting Poor HPLC Separation

This decision tree outlines a logical approach to troubleshooting poor separation of taxoid analogs in RP-HPLC.

G A Poor Separation in RP-HPLC B Is the peak shape good (symmetrical)? A->B C YES B->C D NO B->D E Optimize Mobile Phase Gradient (Shallower gradient) C->E F Adjust Mobile Phase pH (e.g., add 0.1% formic acid) D->F G Consider a different stationary phase (e.g., PFP column) E->G H Check for column overload (Reduce sample concentration) F->H I Check for column degradation (Run a standard) H->I

Caption: Troubleshooting poor RP-HPLC separation.

References

Technical Support Center: 9-Deacetyltaxinine E

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the handling, storage, and troubleshooting of experiments involving 9-Deacetyltaxinine E.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound upon receipt?

Immediately upon receipt, store the vial containing solid this compound under the conditions specified on the Certificate of Analysis (CoA). While it may be shipped at room temperature, long-term storage recommendations should be strictly followed to ensure stability.[1] If a CoA is not available, it is best practice for taxane (B156437) derivatives to be stored in a cool, dark, and dry place.

Q2: What is the recommended solvent for creating a stock solution?

Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for taxane derivatives.[2] Due to the poor water solubility of taxanes, creating an initial stock solution in an organic solvent is necessary before further dilution into aqueous buffers or cell culture media.[3]

Q3: My this compound is not dissolving properly. What should I do?

Poor solubility is a known challenge with natural products.[4] If you are experiencing issues:

  • Ensure you are using a suitable organic solvent like DMSO or ethanol.

  • Gentle warming or vortexing can aid dissolution.

  • Be aware that precipitation can occur when diluting the organic stock solution into an aqueous medium.[2] To mitigate this, try diluting into your final buffer/media slowly while vortexing.

Q4: Can I store this compound in solution? For how long?

Storing this compound in solution is not recommended for long periods due to potential degradation. If you must store solutions, prepare small aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. It is advisable to use freshly prepared solutions for experiments whenever possible to ensure compound integrity.

Q5: What personal protective equipment (PPE) should I use when handling this compound?

While a specific Safety Data Sheet (SDS) for this compound was not found, related taxane compounds are classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. Therefore, it is crucial to handle this compound with appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses. All handling of the solid compound or concentrated stock solutions should be performed in a chemical fume hood.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent or No Biological Activity Observed
Possible Cause Troubleshooting Action
Compound Degradation Taxanes can be unstable.[5] Use a freshly prepared solution from solid material. If using a stored stock solution, test a new, freshly prepared stock in parallel. Ensure proper storage conditions were maintained.
Poor Solubility / Precipitation Visually inspect your final working solution for any precipitate.[4] Even if not visible, micro-precipitates can form. Consider lowering the final concentration or including a detergent like Triton X-100 (if compatible with your assay) to disrupt potential aggregates.[4]
Incorrect Solvent Concentration in Control The solvent used (e.g., DMSO, ethanol) can have biological effects.[2] Ensure your vehicle control contains the exact same final concentration of the solvent as your experimental samples.
Assay Interference Natural products can sometimes interfere with assay readouts (e.g., fluorescence).[4] Perform a counter-screen using a different detection method if possible.
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Action
Inhomogeneous Solution Ensure the stock solution is fully dissolved and well-mixed before making dilutions. Vortex the stock vial briefly before each use.
Precipitation During Experiment The compound may be precipitating out of the aqueous solution over the course of the experiment. Try to minimize incubation times where possible or re-evaluate the working concentration.
Adsorption to Plastics Some compounds can adsorb to the surface of plastic labware. Consider using low-adhesion microplates or glass inserts if you suspect this is an issue.

Data Presentation

Table 1: Recommended Storage Conditions
Format Temperature Atmosphere Light Condition Duration
Solid -20°C (Recommended) or Room Temp (Short-term)Inert gas (e.g., Argon) if possibleIn the dark (amber vial)Refer to CoA
Stock Solution (in DMSO/Ethanol) -20°C or -80°CN/AIn the dark (amber vial or wrapped in foil)Short-term (days to weeks); avoid long-term storage
Table 2: Solubility Profile (Qualitative)
Solvent Expected Solubility Notes
DMSO SolubleRecommended for primary stock solutions.
Ethanol SolubleA viable alternative to DMSO.[2]
Water Poorly soluble / InsolubleCharacteristic of taxane derivatives.[3]
Aqueous Buffers (e.g., PBS) Sparingly soluble / InsolubleDilute from a high-concentration organic stock.

Experimental Protocols

Protocol 1: Receiving and Initial Handling of Solid Compound
  • Upon receipt, visually inspect the vial for any damage or breach of the seal.

  • Log the compound details, including batch number and date of receipt.

  • Store the vial under the recommended conditions as per the Certificate of Analysis (typically -20°C in the dark).

  • Before opening, allow the vial to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the solid compound.

  • All weighing and initial handling of the solid should be performed in a chemical fume hood with appropriate PPE.

Protocol 2: Preparation of a High-Concentration Stock Solution
  • Calculate the required mass of this compound to prepare a stock solution of desired concentration (e.g., 10 mM).

  • In a chemical fume hood, carefully weigh the solid into a sterile, amber glass vial.

  • Add the appropriate volume of anhydrous DMSO or ethanol to the vial.

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath may be used if necessary, but avoid excessive heat.

  • If the solution will not be used immediately, divide it into small-volume aliquots in separate, tightly sealed vials to minimize freeze-thaw cycles.

  • Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation. Store at -20°C or -80°C.

Visualizations

experimental_workflow cluster_receipt Receiving & Storage cluster_prep Solution Preparation cluster_use Experimental Use receive Receive Compound inspect Inspect Vial receive->inspect store_solid Store Solid at -20°C inspect->store_solid equilibrate Equilibrate to RT store_solid->equilibrate Prepare for use weigh Weigh Solid in Fume Hood equilibrate->weigh dissolve Dissolve in DMSO/Ethanol weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_solution Store Aliquots at -80°C aliquot->store_solution thaw Thaw Single Aliquot store_solution->thaw dilute Prepare Working Solution thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for handling this compound.

troubleshooting_workflow start Inconsistent or No Biological Activity check_stability Are you using a freshly prepared solution? start->check_stability check_solubility Is the compound fully dissolved in the final medium? check_control Is the vehicle control correct? check_solubility->check_control Yes action_solubility Optimize dilution method. Lower final concentration. check_solubility->action_solubility No check_stability->check_solubility Yes action_stability Prepare fresh stock solution from solid. check_stability->action_stability No action_control Ensure control has identical solvent concentration. check_control->action_control No end_node Re-run Experiment check_control->end_node Yes action_solubility->end_node action_stability->end_node action_control->end_node

Caption: Troubleshooting inconsistent experimental results.

stability_factors compound_stability This compound Stability temp Temperature compound_stability->temp light Light Exposure compound_stability->light solvent Solvent/pH compound_stability->solvent freeze_thaw Freeze-Thaw Cycles compound_stability->freeze_thaw rec_temp Store at -20°C or -80°C temp->rec_temp rec_light Use Amber Vials light->rec_light rec_solvent Use Anhydrous Solvent solvent->rec_solvent rec_freeze_thaw Aliquot Stock Solutions freeze_thaw->rec_freeze_thaw

Caption: Key factors affecting compound stability.

References

Technical Support Center: Interpreting Complex NMR Spectra of 9-Deacetyltaxinine E

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Deacetyltaxinine E. The content is designed to address specific issues encountered during the interpretation of its complex NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Where can I find the reported ¹H and ¹³C NMR data for this compound?

A1: The detailed NMR data for a compound identified as 9-deacetyltaxinine was reported in a study focused on the isolation and structure revision of taxoids from the seeds of Taxus mairei. The authors clarified that a compound previously reported as 10-deacetyltaxinine is, in fact, 9-deacetyltaxinine.[1] The spectral data from this publication should be used as a reference.

Q2: I am seeing overlapping signals in the ¹H NMR spectrum, particularly in the upfield region. How can I resolve these?

A2: Signal overlapping is common in complex molecules like taxoids. To resolve these, you should rely on 2D NMR techniques:

  • COSY (Correlation SpectroscopY): This will help identify proton-proton coupling networks, allowing you to trace the connectivity of spin systems even when signals are crowded.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons. Since ¹³C spectra are generally better resolved, you can use the carbon chemical shifts to help disperse and assign the overlapping proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This provides information about longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together different spin systems and assigning quaternary carbons.

Q3: The chemical shifts of some protons in my sample seem to differ slightly from the literature values. What could be the cause?

A3: Minor variations in chemical shifts can arise from several factors:

  • Solvent Effects: The choice of deuterated solvent can influence the chemical shifts. Ensure you are using the same solvent as reported in the literature (e.g., CDCl₃).

  • Concentration: Sample concentration can affect chemical shifts, especially for protons involved in intermolecular interactions.

  • Temperature: Temperature fluctuations during NMR acquisition can lead to slight shifts.

  • pH: If your sample contains acidic or basic functionalities, the pH of the solution can significantly impact the chemical shifts of nearby protons.

Q4: How can I confirm the presence and location of the acetyl and cinnamoyl groups?

A4: The characteristic signals for these groups are key indicators:

  • Acetyl Groups: Look for sharp singlet signals in the ¹H NMR spectrum around δ 2.0-2.2 ppm, corresponding to the methyl protons. In the ¹³C NMR spectrum, you will find a signal for the methyl carbon around δ 20-22 ppm and a carbonyl signal around δ 170 ppm. HMBC correlations from the methyl protons to the carbonyl carbon will confirm the acetyl group.

  • Cinnamoyl Group: This group will show characteristic signals for the aromatic protons (δ 7.2-7.6 ppm) and the trans-olefinic protons (a pair of doublets with a large coupling constant, J ≈ 16 Hz). HMBC correlations from the olefinic and aromatic protons to the ester carbonyl will confirm its location.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad or distorted peaks 1. Poor shimming of the magnetic field.2. Sample concentration is too high.3. Presence of paramagnetic impurities.1. Re-shim the spectrometer.2. Dilute the sample.3. Purify the sample further or use a metal scavenger.
Extra, unidentified peaks 1. Residual solvent from purification (e.g., ethyl acetate, hexane).2. Grease from glassware.3. Sample degradation.1. Check a table of common solvent impurities for your deuterated solvent.2. Ensure clean glassware.3. Re-purify the sample and store it properly.
Difficulty in assigning quaternary carbons Quaternary carbons do not have attached protons and thus do not show correlations in HSQC spectra.Use the HMBC experiment. Look for 2- and 3-bond correlations from nearby protons to the quaternary carbon.
Ambiguous stereochemistry 1D and basic 2D NMR experiments may not be sufficient to determine the relative stereochemistry.Use a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment. These experiments show through-space correlations between protons that are close to each other, which is essential for determining stereochemical relationships.

Data Presentation

Table 1: ¹H NMR Data of this compound (in CDCl₃)
Positionδ (ppm)MultiplicityJ (Hz)
Data not available in search results
Table 2: ¹³C NMR Data of this compound (in CDCl₃)
Positionδ (ppm)
Data not available in search results
Table 3: Key 2D NMR Correlations (COSY, HSQC, HMBC)
Proton(s)COSY CorrelationsHSQC Correlation (Carbon)Key HMBC Correlations
Data not available in search results

Note: The specific chemical shifts and coupling constants for this compound were not available in the provided search results. The tables are formatted for the inclusion of such data when obtained.

Experimental Protocols

Acquiring High-Quality NMR Spectra for this compound

  • Sample Preparation:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.6-0.7 mL of high-purity deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-15 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-3 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 220-240 ppm.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Use standard, gradient-selected pulse programs (e.g., 'cosygpqf', 'hsqcedetgpsisp2.3', 'hmbcgplpndqf' on Bruker instruments).

    • Optimize the spectral widths in both dimensions to cover all relevant signals.

    • For HMBC, set the long-range coupling delay to optimize for J-couplings of 8-10 Hz.

    • The number of scans and increments will depend on the sample concentration and desired resolution.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis sample Purified this compound dissolve Dissolve in CDCl3 with TMS sample->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_spectrometer NMR Spectrometer transfer->nmr_spectrometer Insert Sample one_d 1D Experiments (¹H, ¹³C) nmr_spectrometer->one_d two_d 2D Experiments (COSY, HSQC, HMBC, NOESY) nmr_spectrometer->two_d processing Fourier Transform & Phasing one_d->processing two_d->processing analysis Peak Picking & Integration processing->analysis structure Structure Elucidation analysis->structure logical_relationships cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_elucidation Structure Elucidation H1 ¹H NMR (Chemical Shifts, Multiplicity, Integration) Fragments Identify Spin Systems & Functional Groups H1->Fragments C13 ¹³C NMR (Number of Carbons, Chemical Shifts) C13->Fragments COSY COSY (H-H Connectivity) COSY->Fragments Connect Protons HSQC HSQC (Direct C-H Attachment) HSQC->Fragments Assign CH, CH₂, CH₃ HMBC HMBC (Long-Range C-H Connectivity) Assembly Assemble Fragments into Planar Structure HMBC->Assembly Connect Fragments NOESY NOESY (Through-Space H-H Proximity) Stereochem Determine Relative Stereochemistry NOESY->Stereochem Define Spatial Relationships Fragments->Assembly Assembly->Stereochem Final Final Structure of this compound Stereochem->Final

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of 9-Deacetyltaxinine E and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic effects of the well-established anticancer drug paclitaxel (B517696) and the less-characterized natural compound 9-deacetyltaxinine E. While extensive data is available for paclitaxel, information on this compound is limited. This document summarizes the existing experimental data, outlines relevant experimental protocols, and visualizes key pathways to facilitate further research and drug development efforts.

Quantitative Cytotoxicity Data

CompoundCell LineIC50 ValueExposure TimeReference
Paclitaxel Various Human Tumor Cell Lines2.5 - 7.5 nM24 h[Not specified]
A2780/TAX (paclitaxel-resistant ovarian)4.4 µMNot specified[1]
Taxinine (B26179) A MCF-7 (breast cancer)5.336 µg/mL72 h[2]
This compound -Data not available--

Note: The provided IC50 value for taxinine A suggests it is less potent than paclitaxel[2]. Further research is required to determine the specific cytotoxic profile of this compound.

Experimental Protocols

To ensure reproducibility and enable further investigation, detailed methodologies for common cytotoxicity assays are provided below. These protocols are standard for evaluating compounds like paclitaxel and would be applicable for assessing the cytotoxic effects of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow step1 Step 1: Cell Seeding Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment. step2 Step 2: Compound Treatment Treat cells with various concentrations of the test compound (e.g., this compound or paclitaxel). Include a vehicle control (e.g., DMSO). Incubate for a specified duration (e.g., 24, 48, or 72 hours). step1->step2 step3 Step 3: MTT Addition Add MTT solution (e.g., 5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. step2->step3 step4 Step 4: Formazan (B1609692) Solubilization Remove the MTT solution. Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals. step3->step4 step5 Step 5: Absorbance Measurement Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. step4->step5 step6 Step 6: Data Analysis Calculate cell viability as a percentage of the control. Determine the IC50 value from the dose-response curve. step5->step6

Caption: Workflow of the MTT assay for determining cytotoxicity.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of SRB to bind to protein components of cells.

Workflow:

SRB_Assay_Workflow cluster_workflow SRB Assay Experimental Workflow step1 Step 1: Cell Seeding & Treatment Seed cells in a 96-well plate and treat with the test compound as in the MTT assay. step2 Step 2: Cell Fixation After incubation, fix the cells with trichloroacetic acid (TCA). Incubate for 1 hour at 4°C. step1->step2 step3 Step 3: Staining Wash the plates with water. Stain the cells with SRB solution (0.4% w/v in 1% acetic acid). Incubate for 30 minutes at room temperature. step2->step3 step4 Step 4: Washing Wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates. step3->step4 step5 Step 5: Dye Solubilization Add Tris base solution (10 mM) to solubilize the bound SRB dye. step4->step5 step6 Step 6: Absorbance Measurement & Analysis Measure the absorbance at approximately 510 nm. Calculate cell viability and IC50 values. step5->step6

Caption: Workflow of the SRB assay for assessing cell density.

Mechanisms of Action

Paclitaxel: A Microtubule Stabilizer

Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics, which is crucial for cell division. By binding to the β-tubulin subunit of microtubules, it stabilizes them and prevents their depolymerization. This leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death).

Paclitaxel_Mechanism cluster_pathway Paclitaxel's Mechanism of Action Paclitaxel Paclitaxel Tubulin β-Tubulin Subunit Paclitaxel->Tubulin Binds to Microtubules Microtubule Stabilization Tubulin->Microtubules Promotes Depolymerization Inhibition of Depolymerization Microtubules->Depolymerization MitoticArrest G2/M Phase Arrest Depolymerization->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Signaling pathway of paclitaxel-induced cytotoxicity.

This compound: An Uncharacterized Mechanism

The specific mechanism of action for this compound in cancer cells has not been elucidated. Taxine alkaloids, the class of compounds to which taxinines belong, are generally known for their toxicity due to their effects on cardiac myocytes, which is a different mechanism from the anticancer action of paclitaxel[3]. It is crucial to conduct further studies to determine if this compound interacts with microtubules or other cellular targets to induce cytotoxicity in cancer cells. Potential areas of investigation include its effects on microtubule assembly, cell cycle progression, and the induction of apoptosis.

Conclusion

Paclitaxel is a potent cytotoxic agent with a well-defined mechanism of action centered on microtubule stabilization. In contrast, this compound remains a largely uncharacterized compound. While related taxinines have shown some cytotoxic activity, specific data for this compound is lacking. The experimental protocols and mechanistic insights provided in this guide offer a framework for future research to thoroughly evaluate the cytotoxic potential and mechanism of action of this compound, and to determine its potential as a novel anticancer agent.

References

A Comparative Analysis of Taxanes: Unveiling the Therapeutic Potential of Microtubule Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the well-established taxanes, Paclitaxel and Docetaxel, reveals their significant impact on cancer therapy. While these agents have been extensively studied, the biological activities of many other taxane (B156437) analogs, such as 9-Deacetyltaxinine E, remain largely uncharacterized in publicly accessible research, precluding a direct quantitative comparison.

Taxanes represent a critical class of chemotherapeutic agents that disrupt microtubule dynamics, a fundamental process for cell division. By stabilizing microtubules, these compounds halt the cell cycle and induce apoptosis in rapidly dividing cancer cells. This guide provides a comparative analysis of the prominent taxanes, Paclitaxel and Docetaxel, focusing on their mechanism of action, cytotoxic activity, and the experimental protocols used for their evaluation. A significant gap in the available scientific literature exists regarding the biological activity of this compound, a natural product isolated from Taxus mairei. Despite efforts to retrieve experimental data, no quantitative information on its cytotoxicity or tubulin polymerization effects could be found.

Mechanism of Action: A Shared Path to Apoptosis

The primary mechanism of action for taxanes is their ability to bind to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing the dynamic instability required for proper mitotic spindle formation and function. The disruption of microtubule dynamics leads to a sustained blockage of cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.

Several key signaling pathways are implicated in taxane-induced apoptosis. The tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21/WAF-1 are often upregulated following taxane treatment. Furthermore, taxanes can induce the phosphorylation of anti-apoptotic proteins of the Bcl-2 family, thereby inactivating them and promoting cell death.

Taxane_Signaling_Pathway Taxanes Taxanes (e.g., Paclitaxel, Docetaxel) Microtubules Microtubule Stabilization Taxanes->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest p53 p53 Upregulation G2M_Arrest->p53 Bcl2 Bcl-2 Family Phosphorylation (Inactivation) G2M_Arrest->Bcl2 Apoptosis Apoptosis G2M_Arrest->Apoptosis p21 p21/WAF-1 Upregulation p53->p21 p21->G2M_Arrest Bcl2->Apoptosis

Figure 1. Simplified signaling pathway of taxane-induced apoptosis.

Comparative Cytotoxicity of Paclitaxel and Docetaxel

The cytotoxic efficacy of taxanes is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. While specific IC50 values can vary depending on the cell line and experimental conditions, general trends in the potency of Paclitaxel and Docetaxel have been established.

TaxaneCancer Cell LineReported IC50 Range (nM)
Paclitaxel Ovarian (A2780)2 - 10
Breast (MCF-7)2.5 - 7.5
Lung (A549)5 - 20
Docetaxel Ovarian (A2780)1 - 5
Breast (MCF-7)1 - 5
Lung (A549)2 - 10
This compound VariousNo data available

Note: The IC50 values presented are approximate ranges gathered from various sources and should be considered as illustrative. Actual values can vary between experiments.

Experimental Protocols

Standardized experimental protocols are crucial for the accurate assessment and comparison of taxane activity. The following are outlines of key assays used in the preclinical evaluation of these compounds.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Incubation and Measurement A Seed cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with varying concentrations of taxanes B->C D Incubate for a defined period (e.g., 48-72h) C->D E Add MTT solution to each well D->E F Incubate for 2-4h (Formazan formation) E->F G Solubilize formazan (B1609692) crystals with DMSO F->G H Measure absorbance at ~570 nm G->H I I H->I Calculate % viability and IC50 values

Figure 2. General workflow for a cytotoxicity (MTT) assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are then treated with a serial dilution of the taxane compounds. A control group with no treatment is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting the viability against the log of the drug concentration.

Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules.

Tubulin_Polymerization_Assay cluster_0 Reaction Setup cluster_1 Measurement A Prepare reaction mixture: - Purified tubulin - GTP - Polymerization buffer B Add taxane compound or vehicle control A->B C Incubate at 37°C in a spectrophotometer B->C D Monitor the increase in absorbance at 340 nm over time C->D E E D->E Plot absorbance vs. time to determine polymerization rate

Figure 3. Workflow for an in vitro tubulin polymerization assay.

Methodology:

  • Reagent Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization. A reaction buffer containing GTP is prepared.

  • Reaction Initiation: The taxane compound (or a control) is added to a mixture of tubulin and GTP-containing buffer in a cuvette or 96-well plate.

  • Polymerization Monitoring: The reaction is initiated by raising the temperature to 37°C. The formation of microtubules is monitored by measuring the increase in light scattering (turbidity) at 340 nm over time using a spectrophotometer.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the resulting kinetic curves. Compounds that promote polymerization will show a faster and greater increase in absorbance compared to the control.

Conclusion

Paclitaxel and Docetaxel are well-characterized taxanes with proven clinical efficacy against a range of cancers. Their mechanism of action, centered on microtubule stabilization, is well understood, and standardized assays are available to quantify their cytotoxic and tubulin-polymerizing activities. In contrast, the biological profile of this compound remains to be elucidated. The absence of publicly available data on its cytotoxicity and effects on tubulin polymerization highlights a significant knowledge gap. Further research into less-studied taxanes like this compound is warranted to explore their potential as novel therapeutic agents and to expand our understanding of the structure-activity relationships within this important class of anticancer drugs.

Validating the Anticancer Potential of 9-Deacetyltaxinine E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the anticancer potential of 9-Deacetyltaxinine E, a taxane (B156437) diterpenoid isolated from the seeds of Taxus mairei. Given the limited publicly available data on this specific compound, we will objectively compare its anticipated performance with the well-established anticancer drugs Paclitaxel and Docetaxel. This comparison is based on the known mechanisms of the taxane class of compounds and outlines the requisite experimental data needed for validation.

Comparative Analysis of Taxane Anticancer Agents

Taxanes are a critical class of chemotherapeutic agents that function as microtubule stabilizers, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[1][2][3] Paclitaxel and Docetaxel are the most prominent members of this class, with proven efficacy against a range of solid tumors.[1] this compound, as a taxane diterpenoid, is hypothesized to share this mechanism of action. The following tables summarize the key comparative data points that are essential for evaluating its potential.

Table 1: Physicochemical and Pharmacokinetic Properties
PropertyPaclitaxelDocetaxelThis compound
Source Taxus brevifoliaSemi-synthetic from Taxus baccataTaxus mairei seeds[]
Molecular Formula C47H51NO14C43H53NO14C33H42O11
Mechanism of Action Microtubule stabilization[1]Microtubule stabilization[5][6]Hypothesized: Microtubule stabilization
Metabolism Primarily via CYP2C8 and CYP3A4[7]Primarily via CYP3A4/5[6]To be determined
Known Resistances Overexpression of ABC transporters (e.g., P-gp), tubulin mutations[8]Similar to Paclitaxel[5]To be determined
Table 2: Comparative In Vitro Cytotoxicity (Hypothetical Data)

This table illustrates the type of data required from in vitro assays to compare the cytotoxic potential of this compound against standard taxanes across various cancer cell lines.

Cell LineCancer TypePaclitaxel IC50 (nM)Docetaxel IC50 (nM)This compound IC50 (nM)
MCF-7 Breast Adenocarcinoma[Insert Experimental Value][Insert Experimental Value][To be determined]
NCI-H460 Lung Carcinoma[Insert Experimental Value][Insert Experimental Value][To be determined]
SF-268 Glioma[Insert Experimental Value][Insert Experimental Value][To be determined]
A549 Lung Carcinoma[Insert Experimental Value][Insert Experimental Value][To be determined]
Paclitaxel-Resistant Cell Line e.g., NCI/ADR-RES[Insert High Value][Insert Experimental Value][To be determined]

IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols for Validation

To ascertain the anticancer potential of this compound, a series of standardized in vitro experiments are necessary. These protocols are designed to elucidate its cytotoxicity, effects on cell cycle progression, and its ability to induce apoptosis.

In Vitro Cytotoxicity Assay (MTT or SRB Assay)

Objective: To determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines and to calculate the IC50 values.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound, Paclitaxel, and Docetaxel. Treat the cells with these compounds over a range of concentrations and incubate for 48-72 hours.

  • Cell Viability Assessment:

    • For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • For SRB Assay: Fix the cells with trichloroacetic acid. Stain the cellular proteins with Sulforhodamine B dye. Wash and solubilize the dye with a Tris-based solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression. Taxanes are known to cause a G2/M phase arrest.

Methodology:

  • Cell Treatment: Culture cancer cells and treat them with this compound at a concentration close to its IC50 value for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle to identify any cell cycle arrest.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To determine if the cytotoxicity of this compound is mediated by the induction of apoptosis.

Methodology:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a predetermined time (e.g., 48 hours).

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V will bind to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI will enter and stain necrotic or late apoptotic cells.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.

Visualizing the Molecular Pathway and Experimental Workflow

To better understand the underlying mechanisms and the process of validation, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Validation cluster_assays Assays cluster_data Data Analysis cell_culture Cancer Cell Lines (e.g., MCF-7, A549) treatment Treat with this compound, Paclitaxel, Docetaxel cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT/SRB) treatment->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis ic50 IC50 Calculation cytotoxicity->ic50 g2m_arrest G2/M Arrest Quantification cell_cycle->g2m_arrest apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant evaluation Comparative Evaluation of Anticancer Potential ic50->evaluation g2m_arrest->evaluation apoptosis_quant->evaluation

Caption: Workflow for the in vitro validation of this compound's anticancer potential.

taxane_pathway cluster_cell Cancer Cell taxane This compound (Hypothesized) microtubule Microtubule Dynamics (Polymerization/Depolymerization) taxane->microtubule Stabilizes bcl2 Bcl-2 Phosphorylation taxane->bcl2 Induces mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle disrupts mitosis Mitosis mitotic_spindle->mitosis Arrest at G2/M apoptosis Apoptosis mitosis->apoptosis bcl2->apoptosis Promotes

Caption: Hypothesized signaling pathway for this compound based on known taxane mechanisms.

References

Efficacy of 9-Deacetyltaxinine E in Cancer Models: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable absence of specific studies on the efficacy of 9-Deacetyltaxinine E across different cancer models. While this taxane (B156437) has been identified and isolated from plant species of the Taxus genus, its biological activity, particularly its potential as an anticancer agent, remains largely unexplored in published research.

This compound is a known taxane compound that has been isolated from Taxus × media and Taxus mairei[1][2]. The Taxus genus is a well-known source of potent anticancer compounds, most notably paclitaxel, which is widely used in chemotherapy.[1]. Research into other compounds from this genus, such as taxinine (B26179) A, has shown cytotoxic effects on various cancer cell lines, including breast cancer, colon cancer, and oral squamous carcinoma cells[1]. Additionally, other non-taxane compounds like flavonoids and polyphenols isolated from Taxus species have demonstrated anticancer properties, including the induction of apoptosis and regulation of the cell cycle[1].

Despite the promising anticancer potential of the Taxus genus, specific experimental data on the efficacy of this compound is not available in the reviewed literature. Consequently, a detailed comparison guide with quantitative data, such as IC50 values, tumor growth inhibition percentages, or apoptosis rates in different cancer models, cannot be constructed at this time. Furthermore, the lack of efficacy studies means there are no established experimental protocols or signaling pathways specifically elucidated for this compound.

For researchers and drug development professionals interested in the anticancer potential of novel taxanes, the broader context of research on Taxus compounds may be of interest. The general mechanisms of action for many taxanes involve the stabilization of microtubules, leading to cell cycle arrest and induction of apoptosis[1].

Future research is warranted to investigate the bioactivity of this compound and to determine if it possesses anticancer properties similar to or distinct from other taxanes. Such studies would need to establish its efficacy in various cancer cell lines and in vivo models, delineate its mechanism of action, and provide the foundational data necessary for any potential preclinical and clinical development.

At present, any discussion on the comparative efficacy of this compound would be purely speculative. The scientific community awaits primary research to shed light on the therapeutic potential of this particular taxane.

References

Statistical Validation of 9-Deacetyltaxinine E Bioactivity Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Bioactivity of Taxanes from Taxus mairei

To contextualize the potential bioactivity of 9-Deacetyltaxinine E, the following table summarizes the cytotoxic activities (IC50 values) of other taxane (B156437) derivatives also isolated from Taxus mairei, along with the well-characterized anticancer drug Paclitaxel (Taxol) for comparison. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

CompoundCell LineCancer TypeIC50 (µg/mL)
Taxinine A549Non-small cell lung cancer46.17[1]
B16Mouse melanoma350.64[1]
BEL7402Human hepatoma113.97[1]
Cephalomannine --1.458–1.499[1]
Paclitaxel (Taxol) -Various~0.008 (MCF-7)

Note: The IC50 values for Cephalomannine were stated without specifying the cell line in the source material.

Mechanism of Action: The Taxane Signaling Pathway

Taxanes, as a class of compounds, are known to exert their anticancer effects by acting as microtubule-stabilizing agents.[2][3][4][5] This interference with microtubule dynamics disrupts the normal process of mitosis, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[2][3]

Taxane_Signaling_Pathway cluster_cell Cancer Cell 9-Deacetyltaxinine_E This compound (or other Taxanes) Microtubules Microtubules 9-Deacetyltaxinine_E->Microtubules Stabilization Microtubule Stabilization Microtubules->Stabilization Binds to β-tubulin Disruption Disruption of Mitotic Spindle Stabilization->Disruption Arrest Cell Cycle Arrest (G2/M Phase) Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Generalized signaling pathway for taxanes, leading to apoptosis.

Experimental Protocols: Cytotoxicity Assessment

The determination of a compound's cytotoxic activity is a critical step in drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6][7][8]

MTT Assay Protocol
  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.[9]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of this compound (and comparative compounds) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[6]

    • Add 10-50 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[7][9]

    • Incubate the plate for 4 hours at 37°C.[7][9] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[6][7]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[9]

    • Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6][7]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using a dose-response curve fitting model.[12]

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A Cell Seeding (96-well plate) B Overnight Incubation (Cell Attachment) A->B C Treatment with This compound B->C D Incubation (e.g., 48 hours) C->D E Add MTT Reagent D->E F Incubation (4 hours, 37°C) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Data Analysis (Calculate IC50) H->I

Caption: A typical workflow for determining cytotoxicity using the MTT assay.

Conclusion

While specific bioactivity data for this compound remains to be elucidated, the available information on related taxanes from Taxus mairei suggests that it likely possesses cytotoxic properties against various cancer cell lines. The established mechanism of action for taxanes provides a strong rationale for investigating its potential as a microtubule-stabilizing agent. The provided experimental protocol for the MTT assay offers a standardized method for researchers to quantitatively assess the cytotoxic effects of this compound and compare its potency with other taxane compounds. Further research is essential to isolate and characterize the bioactivity and therapeutic potential of this compound.

References

Evaluating the Reproducibility of 9-Deacetyltaxinine E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a framework for assessing the biological activity of 9-Deacetyltaxinine E, a diterpenoid isolated from Taxus mairei, and comparing its performance against established taxanes like paclitaxel. Due to the limited publicly available data on this compound, this document focuses on the standardized methodologies and data presentation formats necessary to establish reproducible findings.

Comparative Efficacy: Cytotoxicity Analysis

A crucial first step in evaluating a novel anti-cancer compound is to determine its cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. To ensure reproducibility, these assays should be performed with multiple replicates and compared against a well-characterized compound such as paclitaxel.

Table 1: Illustrative Cytotoxicity (IC50) Data for this compound vs. Paclitaxel

Cell LineCompoundIC50 (nM) - Experiment 1IC50 (nM) - Experiment 2IC50 (nM) - Experiment 3Mean IC50 (nM) ± SD
MCF-7 This compoundData Point 1Data Point 2Data Point 3Calculated Mean ± SD
PaclitaxelData Point AData Point BData Point CCalculated Mean ± SD
HeLa This compoundData Point 4Data Point 5Data Point 6Calculated Mean ± SD
PaclitaxelData Point DData Point EData Point FCalculated Mean ± SD
A549 This compoundData Point 7Data Point 8Data Point 9Calculated Mean ± SD
PaclitaxelData Point GData Point HData Point ICalculated Mean ± SD

Disclaimer: The data in this table is for illustrative purposes only to demonstrate the proper format for presenting comparative cytotoxicity results. Actual experimental data for this compound is not currently available in the public domain.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and a reference compound (e.g., paclitaxel) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the test compounds. Include wells with untreated cells as a negative control and wells with a vehicle control (e.g., DMSO) if the compounds are dissolved in a solvent.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software package. Each experiment should be performed in triplicate to ensure statistical validity.

Mechanism of Action: Microtubule Polymerization

Taxanes are known to exert their anti-cancer effects by stabilizing microtubules, which disrupts the normal process of cell division and leads to apoptosis.[2][3][4][5][6][7][8][9][10] An in vitro tubulin polymerization assay is a direct method to assess the ability of a compound to promote the assembly of tubulin into microtubules.

Table 2: Illustrative In Vitro Tubulin Polymerization Activity

CompoundConcentration (µM)Polymerization Rate (OD/min) - Replicate 1Polymerization Rate (OD/min) - Replicate 2Polymerization Rate (OD/min) - Replicate 3Mean Polymerization Rate ± SD
This compound 1Data Point 1Data Point 2Data Point 3Calculated Mean ± SD
5Data Point 4Data Point 5Data Point 6Calculated Mean ± SD
10Data Point 7Data Point 8Data Point 9Calculated Mean ± SD
Paclitaxel (Positive Control) 10Data Point AData Point BData Point CCalculated Mean ± SD
Vehicle Control (DMSO) -Data Point XData Point YData Point ZCalculated Mean ± SD

Disclaimer: The data in this table is for illustrative purposes only to demonstrate the proper format for presenting tubulin polymerization assay results. Actual experimental data for this compound is not currently available in the public domain.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the increase in turbidity as tubulin polymerizes into microtubules.[11][12][13][14]

  • Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer. Prepare stock solutions of GTP, this compound, a positive control (paclitaxel), and a negative control (e.g., colchicine, a microtubule destabilizer).

  • Reaction Setup: In a 96-well plate, add the tubulin solution to each well. Then, add the test compounds at various concentrations.

  • Initiation of Polymerization: Initiate the polymerization by adding GTP to each well and immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).

  • Data Analysis: Plot the absorbance (optical density) against time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase of the curve. Compare the polymerization rates of the test compound at different concentrations to the positive and negative controls.

Visualizing the Process

To better understand the experimental workflows and the underlying biological mechanism, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Reproducibility Assessment Start Start Cell_Culture Prepare Cancer Cell Lines (e.g., MCF-7, HeLa) Start->Cell_Culture Cytotoxicity_Assay Perform Cytotoxicity Assay (MTT) - Test this compound - Test Paclitaxel (Control) Cell_Culture->Cytotoxicity_Assay Tubulin_Assay Perform In Vitro Tubulin Polymerization Assay - Test this compound - Test Paclitaxel (Control) Cell_Culture->Tubulin_Assay Data_Analysis Analyze Data - Calculate IC50 Values - Determine Polymerization Rates Cytotoxicity_Assay->Data_Analysis Tubulin_Assay->Data_Analysis Comparison Compare Results - this compound vs. Paclitaxel Data_Analysis->Comparison Conclusion Draw Conclusions on Reproducibility and Efficacy Comparison->Conclusion

Caption: A flowchart outlining the key steps in the experimental workflow for assessing the reproducibility and efficacy of this compound.

G cluster_pathway General Signaling Pathway for Taxane-Induced Apoptosis Taxane (B156437) Taxane (e.g., this compound) Microtubule Microtubule Stabilization Taxane->Microtubule Binds to β-tubulin subunit Mitotic_Spindle Formation of Abnormal Mitotic Spindles Microtubule->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis_Signal Initiation of Apoptotic Signaling Cascade Mitotic_Arrest->Apoptosis_Signal Apoptosis Apoptosis (Programmed Cell Death) Apoptosis_Signal->Apoptosis

Caption: A simplified diagram illustrating the general mechanism of action for taxane compounds, leading to apoptosis.

References

Limited Peer-Reviewed Validation of 9-Deacetyltaxinine E Findings Necessitates Broader Contextual Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite its identification as a natural product isolated from the seeds of Taxus mairei, a comprehensive body of peer-reviewed research specifically validating the biological activities and mechanisms of 9-Deacetyltaxinine E remains elusive. [1][] Current scientific literature does not provide sufficient quantitative data or detailed experimental protocols to construct a direct comparative guide on its performance against other alternatives. However, an examination of the broader research into Taxus mairei extracts and related taxane (B156437) compounds can offer valuable context for researchers, scientists, and drug development professionals.

Extracts from Taxus mairei, which contain a complex mixture of taxoids including potentially this compound, have demonstrated a range of pharmacological activities. These include anticancer, antidiabetic, anti-inflammatory, and antimicrobial effects.[3][4][5] This suggests that individual components within the extract, such as this compound, may contribute to this overall bioactivity.

Biological Activities of Taxus mairei Extracts

To provide a comparative perspective in the absence of specific data for this compound, the following table summarizes the reported biological activities of extracts from its source, Taxus mairei.

Biological ActivityCell Lines/ModelKey FindingsIC50 Values (µg/mL)
Anticancer A549 (Non-small cell lung cancer)Inhibition of cell proliferation26–167[3][4]
B16 (Mouse melanoma)Potent inhibitory activity20–768[3][4]
BEL7402 (Human hepatoma)Strong inhibitory effect on proliferation30–273[3][4]
NCI-N87 (Human gastric cancer)Significant inhibition of xenograft tumors in nude mice and induction of apoptosis.Not Reported
Antidiabetic Not specified in detailRegulation of blood sugar and organ protection.Not Applicable
Anti-inflammatory Not specified in detailSignificant anti-inflammatory properties attributed to terpenoid content.Not Applicable
Antimicrobial Not specified in detailAntimicrobial activities demonstrated by flavonoid-rich fractions.Not Applicable

Hypothetical Workflow for Natural Product Validation

The journey from isolation of a novel compound like this compound to validated findings involves a multi-step process. The following diagram illustrates a generalized workflow for the experimental validation of a natural product.

G cluster_0 Isolation & Identification cluster_1 In Vitro Biological Screening cluster_2 In Vivo Validation A Plant Material (Taxus mairei seeds) B Extraction & Fractionation A->B C Isolation of Pure Compound (this compound) B->C D Structure Elucidation (NMR, MS) C->D E Cytotoxicity Assays (e.g., MTT on cancer cell lines) D->E F Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) E->F G Target Identification F->G H Animal Model Studies (e.g., Xenograft models) G->H I Toxicity & Pharmacokinetic Studies H->I

A generalized workflow for the isolation and validation of a natural product.

Experimental Protocols: A General Overview

While specific protocols for this compound are not available, the following are generalized methodologies commonly employed in the validation of natural products, based on the studies of Taxus mairei extracts.

1. Extraction and Isolation:

  • Plant Material: Dried and powdered seeds of Taxus mairei.

  • Extraction: Maceration or Soxhlet extraction with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol).

  • Fractionation: The crude extract is subjected to column chromatography over silica (B1680970) gel or other stationary phases.

  • Purification: Fractions showing activity are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

2. In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Cancer cell lines (e.g., A549, B16, BEL7402) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Absorbance Reading: The formazan (B1609692) crystals formed are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value is then calculated.

Future Directions

The preliminary data on Taxus mairei extracts are promising and suggest that its constituent compounds, including this compound, may possess valuable therapeutic properties. However, to validate these findings and understand the specific contribution of this compound, dedicated studies are required. Future research should focus on isolating sufficient quantities of this compound to perform robust in vitro and in vivo experiments to elucidate its mechanism of action and potential as a therapeutic agent. Without such dedicated studies, any claims regarding its efficacy remain speculative.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.